Product packaging for Oxychelerythrine(Cat. No.:CAS No. 28342-33-8)

Oxychelerythrine

Katalognummer: B131485
CAS-Nummer: 28342-33-8
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: IHTXRYTWDARUKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Oxochelerythrine is a benzophenanthridine alkaloid.
Oxychelerythrine has been reported in Zanthoxylum simulans, Tetradium glabrifolium, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17NO5 B131485 Oxychelerythrine CAS No. 28342-33-8

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTXRYTWDARUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C(=C(C=C5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182584
Record name (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28342-33-8
Record name Oxychelerythrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28342-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chelerythrine, 12,13-dihydro-13-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028342338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,3)Benzodioxolo(5,6-c)phenanthridin-13(12H)-one, 1,2-dimethoxy-12-methyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Natural Sources of Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychelerythrine, a benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and biological activities of this compound. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the key botanical origins of the compound, presents available quantitative data, outlines experimental methodologies for its study, and explores its known biological interactions.

Introduction

This compound is a naturally occurring alkaloid distinguished by its pentacyclic benzophenanthridine core structure. Its discovery is rooted in the phytochemical investigation of various plant species, particularly within the Rutaceae and Papaveraceae families. Early research focused on the isolation and structural elucidation of alkaloids from traditional medicinal plants, which led to the identification of this compound and its closely related analogs. The compound's cytotoxic and antimicrobial properties have positioned it as a molecule of interest for further pharmacological investigation.

Chemical Structure and Physicochemical Properties

This compound is characterized by the chemical formula C₂₁H₁₇NO₅ and a molecular weight of 363.4 g/mol . Its structure features a methylated nitrogen atom and methoxy groups attached to its aromatic rings.

PropertyValueReference
Molecular FormulaC₂₁H₁₇NO₅[1]
Molecular Weight363.4 g/mol [1]
CAS Number28342-33-8[1]
AppearancePowder[2]
SolubilityChloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Natural Sources of this compound

This compound has been isolated from a variety of plant species, with notable concentrations found in the genera Zanthoxylum and Chelidonium.

Plant SpeciesFamilyPlant PartReference(s)
Zanthoxylum integrifoliolumRutaceaeNot Specified[3]
Zanthoxylum schinifoliumRutaceaeLeaves[2]
Zanthoxylum gilletiiRutaceaeRoots
Zanthoxylum quinduenseRutaceaeWood[3]
Chelidonium majus (Greater Celandine)PapaveraceaeHerbs[2]
Other Rutaceae family plantsRutaceaeNot Specified[1]

Quantitative data on the yield of this compound from these natural sources is limited in the available literature. However, studies on the related alkaloid chelerythrine in Chelidonium majus have reported concentrations ranging from 1.143 ± 0.0651 mg/100 g to 30.74 ± 7.526 mg/100 g of dry matter, depending on the plant part and collection time.

Experimental Protocols

Extraction and Isolation of Alkaloids from Zanthoxylum Species (General Protocol)

General workflow for the extraction and isolation of alkaloids.

Methodology:

  • Extraction: Dried and powdered wood (4550 g) of Zanthoxylum quinduense is extracted by maceration with ethanol at room temperature. The resulting solution is concentrated under vacuum to yield a crude extract (81.4 g)[3].

  • Fractionation: The crude extract is then subjected to successive extraction using a Soxhlet apparatus with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and acetone.

  • Isolation: The obtained fractions are then subjected to various chromatographic techniques, such as column chromatography over silica gel, to separate the individual compounds. Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Characterization of this compound

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

Quantification of Related Alkaloids by HPLC

The following HPLC method, developed for the quantification of the related alkaloid chelerythrine in Chelidonium majus, can serve as a starting point for developing a quantitative method for this compound.

Instrumentation and Conditions:

  • Chromatographic System: High-Performance Liquid Chromatograph.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile-1% triethylamine (25:75), with the pH adjusted to 3 using phosphoric acid.

  • Detection Wavelength: 268 nm.

  • Sample Preparation: Extraction of the fine powder of the plant material with methanol.

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, with its cytotoxic effects being the most studied.

Cytotoxicity

This compound has shown cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms are still under investigation, research on the closely related alkaloid chelerythrine suggests that it induces apoptosis.

G This compound This compound Akt Akt Pathway This compound->Akt Inhibition OxidativeStress Oxidative Stress This compound->OxidativeStress Activation Mitochondria Mitochondrial Apoptotic Pathway Akt->Mitochondria Inhibition OxidativeStress->Mitochondria Activation Apoptosis Apoptosis Mitochondria->Apoptosis

Potential mechanism of this compound-induced apoptosis.

Studies on chelerythrine have shown that it can induce apoptotic cell death in HepG2 cells by inhibiting the Akt pathway and activating the oxidative stress-mediated mitochondrial apoptotic pathway. It is plausible that this compound may exert its cytotoxic effects through similar mechanisms.

Antimicrobial Activity

This compound is reported to possess antibacterial, antifungal, and antiviral properties. Its mode of action is believed to involve the disruption of microbial cell membranes, leading to increased permeability and subsequent cell lysis[1].

Potential Interaction with Signaling Pathways

The direct interaction of this compound with specific signaling pathways is an area that requires further investigation. However, based on the activities of similar alkaloids, potential targets for future research include:

  • NF-κB Signaling Pathway: Many natural compounds with anti-inflammatory and anticancer properties are known to modulate the NF-κB pathway.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis, and is a common target for therapeutic intervention.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and antimicrobial activities. Its presence in several plant species, particularly from the Zanthoxylum genus, provides a basis for its further exploration. Future research should focus on:

  • Developing optimized and scalable protocols for the isolation and purification of this compound to enable extensive preclinical and clinical studies.

  • Conducting comprehensive quantitative analyses to determine the yield of this compound from various natural sources to identify the most viable botanical candidates for sustainable sourcing.

  • Elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the specific signaling pathways modulated by this compound.

  • Performing in-depth preclinical studies to evaluate the efficacy and safety of this compound in various disease models.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

References

The Biosynthesis of Oxychelerythrine in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of oxychelerythrine, a benzophenanthridine alkaloid of significant interest to the pharmaceutical and scientific communities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic cascade, key enzymatic players, and experimental methodologies.

Introduction

This compound is a naturally occurring benzophenanthridine alkaloid found in various plant species, notably in the Papaveraceae family. Like its close structural relative, chelerythrine, it exhibits a range of biological activities that are the subject of ongoing research for potential therapeutic applications. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plant or microbial systems, and for the synthesis of novel derivatives. This guide delineates the currently understood pathway of this compound formation, from its primary precursors to the final oxidative transformation.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is intricately linked to the well-established pathway of other benzophenanthridine alkaloids, such as sanguinarine and chelerythrine. The pathway originates from the amino acid L-tyrosine and proceeds through a series of complex enzymatic reactions. The final step is believed to be the oxidation of chelerythrine.

The proposed biosynthetic pathway from (S)-reticuline to this compound is as follows:

  • (S)-Reticuline to (S)-Scoulerine: The pathway commences with the conversion of (S)-reticuline to (S)-scoulerine, a pivotal branch point intermediate. This reaction is catalyzed by the berberine bridge enzyme (BBE) , a flavoprotein oxidase that forms the characteristic berberine bridge.[1]

  • (S)-Scoulerine to (S)-Stylopine: (S)-Scoulerine then undergoes a series of reactions, including methylation and the formation of a methylenedioxy bridge, to yield (S)-stylopine. This conversion involves enzymes such as (S)-scoulerine 9-O-methyltransferase (SMT) and (S)-cheilanthifoline synthase , a cytochrome P450 enzyme.

  • (S)-Stylopine to Protopine: (S)-stylopine is subsequently converted to protopine. This step is catalyzed by (S)-stylopine synthase , another cytochrome P450-dependent monooxygenase.[2][3]

  • Protopine to Dihydrochelerythrine: Protopine is then hydroxylated to form 6-hydroxyprotopine, which spontaneously rearranges to dihydrochelerythrine. The hydroxylation is catalyzed by protopine 6-hydroxylase (P6H) , a cytochrome P450 enzyme.

  • Dihydrochelerythrine to Chelerythrine: Dihydrochelerythrine is oxidized to the fully aromatic benzophenanthridine alkaloid, chelerythrine. This reaction is catalyzed by dihydrobenzophenanthridine oxidase (DBOX) .

  • Chelerythrine to this compound: The final step in the biosynthesis of this compound is the oxidation of chelerythrine. While the specific enzyme responsible for this conversion in plants has not been definitively identified, evidence from chemical synthesis suggests the involvement of an oxidative enzyme.[4] It is hypothesized that a cytochrome P450 monooxygenase or a similar oxidase carries out this transformation in vivo.

Below is a diagram illustrating the proposed biosynthetic pathway.

Oxychelerythrine_Biosynthesis Reticuline (S)-Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE Stylopine (S)-Stylopine Scoulerine->Stylopine SMT, Cheilanthifoline Synthase (CYP) Protopine Protopine Stylopine->Protopine Stylopine Synthase (CYP) Dihydrochelerythrine Dihydrochelerythrine Protopine->Dihydrochelerythrine P6H (CYP) Chelerythrine Chelerythrine Dihydrochelerythrine->Chelerythrine DBOX This compound This compound Chelerythrine->this compound Putative Oxidase (e.g., CYP)

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the biosynthesis of this compound is limited. However, studies on related benzophenanthridine alkaloids in plant cell cultures provide some insights into the potential yields and accumulation levels.

CompoundPlant/Cell CultureTiter/ConcentrationReference
ChelerythrineSanguinaria canadensis cell suspension0.01-0.10% dry wt[5]
SanguinarineSanguinaria canadensis cell suspension0-0.02% dry wt[5]
ChelirubineSanguinaria canadensis cell suspension0.1-1.3% dry wt[5]

Experimental Protocols

This section provides generalized protocols for key experimental procedures used in the study of benzophenanthridine alkaloid biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

The functional characterization of enzymes in the this compound pathway often relies on their expression in heterologous systems, such as Escherichia coli, Pichia pastoris, or insect cells.[6][7]

Objective: To produce and purify a target biosynthetic enzyme (e.g., BBE, a cytochrome P450) for in vitro assays.

Materials:

  • Expression vector (e.g., pET series for E. coli, pPICZ for P. pastoris)

  • Competent host cells (E. coli BL21(DE3), P. pastoris X-33)

  • Appropriate growth media (LB, BMGY/BMMY)

  • Inducing agent (IPTG, methanol)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash and elution buffers

  • SDS-PAGE reagents

Protocol:

  • Cloning: The coding sequence of the target enzyme is cloned into the expression vector, often with an affinity tag (e.g., 6x-His tag) for purification.

  • Transformation: The recombinant plasmid is transformed into the competent host cells.

  • Expression: A starter culture is grown and then used to inoculate a larger volume of media. Protein expression is induced at mid-log phase by the addition of the appropriate inducer. For cytochrome P450s expressed in E. coli, co-expression with a cytochrome P450 reductase may be necessary.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or high-pressure homogenization.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto the affinity chromatography column.

  • Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a high concentration of imidazole.

  • Verification: The purity and size of the protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are crucial for determining the activity and kinetic parameters of the purified enzymes.

Objective: To measure the catalytic activity of a purified biosynthetic enzyme.

Protocol for a Cytochrome P450-dependent Monooxygenase:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Purified cytochrome P450 enzyme

    • Purified cytochrome P450 reductase

    • Substrate (e.g., chelerythrine)

    • NADPH

    • Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or an acid.

  • Product Extraction: Extract the product from the aqueous phase using the organic solvent.

  • Analysis: Analyze the extracted product by HPLC, LC-MS, or GC-MS to identify and quantify the product (this compound).

  • Controls: Run control reactions without the enzyme or without NADPH to ensure that the product formation is enzyme- and cofactor-dependent.

The following diagram illustrates a general workflow for enzyme characterization.

Experimental_Workflow cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression & Purification cluster_2 Enzyme Characterization GeneID Identify Candidate Gene Cloning Clone into Expression Vector GeneID->Cloning Transformation Transform Host Cells Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify Enzyme Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Kinetics Determine Kinetic Parameters Analysis->Kinetics

A typical experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is a complex process involving a cascade of enzymatic reactions. While the upstream pathway leading to its likely precursor, chelerythrine, is relatively well-understood, the final oxidative step to this compound in plants remains an area of active investigation. The identification and characterization of the putative oxidase responsible for this conversion will be a significant step forward in our ability to harness and manipulate the production of this promising bioactive compound. The protocols and information provided in this guide are intended to facilitate further research in this exciting field.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. This guide provides a comprehensive overview of the available physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. While specific experimental data for this compound is limited in publicly accessible databases, this document compiles the known information and provides general experimental protocols for its analysis based on methods established for structurally related alkaloids.

Physicochemical Properties

This compound is a derivative of chelerythrine, characterized by an additional keto group. Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Appearance Powder[1]
Melting Point 194-197 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
pKa (Predicted) -1.58 ± 0.20[1]
Density (Predicted) 1.361 ± 0.06 g/cm³[1]
Boiling Point (Predicted) 615.5 ± 55.0 °C[1]

Spectroscopic Properties

Detailed spectroscopic data for this compound are not widely published. This section outlines the expected spectral characteristics and provides general experimental protocols for acquiring this data.

UV-Visible (UV-Vis) Spectroscopy

Benzophenanthridine alkaloids typically exhibit characteristic UV-Vis absorption spectra due to their extended conjugated systems.

Expected Absorption Maxima (λmax): Based on related compounds, this compound is expected to show absorption maxima in the UV and visible regions. Specific λmax values in solvents like methanol or ethanol need to be experimentally determined.

Experimental Protocol: Quantitative Analysis of Benzophenanthridine Alkaloids by UV-Vis Spectrophotometry

This protocol is a general guideline and may require optimization for this compound.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Reagents:

    • This compound standard of known purity.

    • Methanol (spectroscopic grade) or another appropriate solvent.

    • Phosphate buffer (pH 4.7).

    • Bromocresol green (BCG) solution.

    • Chloroform.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • Complex Formation (for colorimetric assay):

    • To a separatory funnel, add an aliquot of the standard or sample solution.

    • Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.

    • Shake the mixture and extract the formed complex with chloroform.

    • Collect the chloroform layer in a volumetric flask and dilute to the mark with chloroform.

  • Measurement:

    • Record the absorbance of the standard and sample solutions at the wavelength of maximum absorption (λmax), which should be determined by scanning the spectrum of a standard solution. For the BCG complex of some alkaloids, this is around 470 nm[2][3].

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. While specific spectral assignments for this compound are not available, data for related benzophenanthridine alkaloids can provide an indication of the expected chemical shifts.

Expected ¹H-NMR Chemical Shifts (in CDCl₃): Aromatic protons are expected in the range of δ 7.0-9.0 ppm. Methoxy and N-methyl protons would appear in the upfield region, typically around δ 3.5-4.5 ppm.

Expected ¹³C-NMR Chemical Shifts (in CDCl₃): Carbonyl carbons are expected to resonate downfield (δ > 160 ppm). Aromatic and quaternary carbons will appear in the δ 100-160 ppm region, while methoxy and N-methyl carbons will be in the upfield region (δ 50-65 ppm).

Experimental Protocol: NMR Analysis of Benzophenanthridine Alkaloids

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[4][5].

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To aid in structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak [M+H]⁺ would be expected at m/z 364.37. Common fragmentation pathways for benzophenanthridine alkaloids involve the loss of methyl groups (•CH₃) from methoxy or N-methyl moieties, and cleavage of the heterocyclic rings[6].

Experimental Protocol: LC-MS/MS Analysis of Benzophenanthridine Alkaloids

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode is typically used for alkaloids.

    • MS Scan: Acquire full scan MS data to identify the molecular ion.

    • MS/MS Scan: Perform product ion scans on the molecular ion of interest to obtain the fragmentation pattern. Collision-induced dissociation (CID) is used to induce fragmentation.

Synthesis

This compound can be synthesized from readily available starting materials. A reported synthesis involves a lithiated toluamide-benzonitrile cycloaddition reaction in 6 steps[7].

General Synthetic Workflow: While the detailed step-by-step protocol from the primary literature is not fully available in the abstract, the general workflow can be conceptualized as follows:

Synthesis_Workflow toluamide Toluamide intermediate1 Cycloaddition Product toluamide->intermediate1 Lithiated benzonitrile Benzonitrile benzonitrile->intermediate1 Cycloaddition intermediate2 Intermediate Stages intermediate1->intermediate2 Multi-step Transformation This compound This compound intermediate2->this compound

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit cytotoxic activity against P-388 and HT-29 cell lines, as well as antifeeding activities and the ability to enhance antibiotic susceptibility in S. aureus[1]. The precise mechanisms of action and the signaling pathways involved are not well-elucidated for this compound itself. However, based on the activities of the closely related and well-studied benzophenanthridine alkaloid, chelerythrine, potential signaling pathways can be hypothesized. Chelerythrine is known to induce apoptosis and affect key signaling cascades such as the NF-κB and MAPK pathways[8][9].

Hypothesized Apoptosis Signaling Pathway

Chelerythrine is known to induce apoptosis through the mitochondrial pathway[9]. It is plausible that this compound may share a similar mechanism.

Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Hypothesized Effect on NF-κB Signaling Pathway

Many natural compounds exert their anti-inflammatory and anti-cancer effects by modulating the NF-κB pathway. Oxymatrine, another alkaloid, has been shown to prevent NF-κB nuclear translocation[2].

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_expression This compound This compound This compound->NFkB_nucleus Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Hypothesized Effect on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Chelerythrine has been shown to activate the ERK MAPK pathway, leading to apoptosis in some cancer cells[8].

MAPK_Pathway This compound This compound MEK MEK Activation This compound->MEK ERK ERK Activation MEK->ERK Downstream Downstream Targets ERK->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Hypothesized activation of the MAPK/ERK pathway by this compound.

Conclusion

This compound is a promising benzophenanthridine alkaloid with demonstrated cytotoxic and other biological activities. This guide has summarized the currently available physicochemical data and provided standardized experimental protocols for its further characterization. Significant research opportunities exist to fill the gaps in our knowledge, particularly in obtaining detailed spectroscopic data, elucidating its crystal structure, optimizing its synthesis, and definitively identifying the signaling pathways through which it exerts its biological effects. Such studies will be crucial for unlocking the full therapeutic potential of this compound.

References

Oxychelerythrine: A Technical Guide to Preliminary Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary scientific findings regarding the mechanism of action of oxychelerythrine, a benzophenanthridine alkaloid. The information presented herein is intended for an audience with a strong background in cellular and molecular biology, pharmacology, and drug development. This document summarizes key quantitative data, details common experimental protocols used in its study, and visualizes the complex signaling pathways influenced by this compound.

Core Mechanism: Protein Kinase C Inhibition

This compound, often studied under its precursor form chelerythrine, is primarily recognized as a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] This inhibition is a critical aspect of its mechanism of action and is believed to underpin many of its observed cellular effects, including its potential antitumoral properties.

Quantitative Inhibition Data

The inhibitory activity of chelerythrine against PKC has been quantified in several studies. This data is crucial for determining effective concentrations in experimental settings.

ParameterValueCell/SystemReference
PKC Half-Maximal Inhibition (IC50) 0.66 µMRat Brain[1]
Inhibition Constant (Ki) vs. Histone IIIS 0.7 µMRat Brain[1]
Inhibition Type vs. Phosphate Acceptor CompetitiveRat Brain[1]
Inhibition Type vs. ATP Non-competitiveRat Brain[1]
Selectivity Profile

Chelerythrine demonstrates selectivity for PKC over several other kinases, although it is not entirely specific.[1] Its interaction with other enzymes, such as cyclic nucleotide phosphodiesterases (PDEs), suggests potential for off-target effects that warrant consideration in experimental design.[3]

Induction of Apoptosis: The Mitochondrial Pathway

A significant component of this compound's anticancer potential lies in its ability to induce programmed cell death, or apoptosis. The primary mechanism appears to be the activation of the intrinsic, or mitochondrial, apoptotic pathway.[4][5][6]

Key Events in this compound-Induced Apoptosis

Studies have elucidated a cascade of events initiated by this compound leading to apoptosis:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The compound can trigger a collapse in the mitochondrial membrane potential, a key early event in the intrinsic apoptotic pathway.[4]

  • Caspase Activation: This is followed by the rapid proteolytic activation of initiator caspase-9 and executioner caspase-3.[4][6]

  • PARP1 Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1), a protein involved in DNA repair, which is a hallmark of apoptosis.[6]

  • Bcl-2 Family Modulation: The process involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-XL, shifting the cellular balance towards cell death.[6]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling cascade for this compound-induced mitochondrial apoptosis.

Oxychelerythrine_Apoptosis_Pathway This compound-Induced Mitochondrial Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Oxy This compound Akt Akt (Inhibited) Oxy->Akt Inhibits Mito Loss of ΔΨm Oxy->Mito BclXL Bcl-XL (Downregulated) Akt->BclXL Normally inhibits Bax/promotes Bcl-XL BclXL->Mito Inhibits Bax Bax (Upregulated) Bax->Mito Promotes Apaf1 Apaf-1 Casp9 Caspase-9 (Activated) Apaf1->Casp9 Casp3 Caspase-3 (Activated) Casp9->Casp3 PARP PARP1 (Cleaved) Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis CytC Cytochrome c (Released) Mito->CytC CytC->Apaf1

Caption: Mitochondrial apoptosis pathway induced by this compound.

Role of Reactive Oxygen Species (ROS)

The involvement of reactive oxygen species (ROS) in this compound-induced apoptosis appears to be context-dependent. Some studies report that apoptosis proceeds independently of ROS generation[4], while others demonstrate a crucial role for ROS production in initiating the apoptotic cascade.[2][5]

  • ROS-Dependent Apoptosis: In Dalton's lymphoma cells, chelerythrine treatment led to an enhanced production of ROS. This effect was abolished by mitochondrial complex inhibitors (rotenone, malonate) and antioxidants (N-acetyl-L-cysteine), which also significantly inhibited apoptosis.[2]

  • ROS-Independent Apoptosis: In H9c2 cardiomyocyte-derived cells, chelerythrine induced rapid apoptosis and caspase activation, while ROS generation was marginal. Inhibition of the mitochondrial electron transport chain blocked cell death but had minimal effect on ROS levels, suggesting a ROS-independent mechanism in this cell line.[4]

Inhibition of the Akt/mTOR Signaling Pathway

Recent studies have identified the PI3K/Akt pathway as another key target of this compound.[5][6] This pathway is a central regulator of cell survival, proliferation, and growth.

In human hepatoma HepG2 cells, this compound treatment resulted in:

  • Dose-dependent cytotoxicity.[5]

  • Significant downregulation of phosphorylated (active) forms of Akt (at Ser473), mTOR (at Ser2448), and AMPK (at Thr172).[6]

  • Inhibition of the Akt pathway was shown to be directly involved in the subsequent activation of the mitochondrial apoptotic pathway.[6]

Akt_Inhibition_Pathway This compound's Impact on the Akt/mTOR Pathway Oxy This compound Akt p-Akt (Ser473) (Downregulated) Oxy->Akt AMPK p-AMPK (Thr172) (Downregulated) Oxy->AMPK mTOR p-mTOR (Ser2448) (Downregulated) Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibition of pathway leads to reduced survival AMPK->Survival Regulates metabolism

Caption: Inhibition of the Akt/mTOR signaling axis by this compound.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT)

This protocol is used to determine the dose-dependent cytotoxic effects of this compound.

Principle: Tetrazolium salts (WST-8 in CCK-8, or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1.25, 2.5, 5, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell_Viability_Workflow Cell Viability Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with This compound A->B C 3. Add CCK-8/MTT Reagent B->C D 4. Incubate (1-4 hours) C->D E 5. Measure Absorbance D->E F 6. Calculate % Viability E->F

Caption: Standard workflow for a cell viability and cytotoxicity assay.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.

Methodology:

  • Cell Treatment: Culture and treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Western Blotting for Protein Expression Analysis

This technique is used to measure changes in the expression levels of key signaling proteins.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Conclusion and Future Directions

Preliminary studies on this compound reveal a multi-faceted mechanism of action centered on the inhibition of key protein kinases and the induction of apoptosis. Its ability to potently inhibit PKC and the Akt/mTOR pathway, coupled with its capacity to trigger the mitochondrial apoptotic cascade, positions it as a compound of significant interest for further oncological research.

Future investigations should focus on:

  • Cell Cycle Effects: Detailed analysis of this compound's impact on cell cycle progression in various cancer cell lines.

  • In Vivo Efficacy: Translating the in vitro findings into animal models to assess antitumor activity, pharmacokinetics, and potential toxicity.

  • Specificity Profiling: Comprehensive kinase profiling to better understand its target landscape and predict potential off-target effects.

  • Combination Therapies: Exploring synergistic effects when combined with existing chemotherapeutic agents.

This guide provides a foundational understanding of this compound's action, offering a framework for researchers to design and execute further studies to fully elucidate its therapeutic potential.

References

Oxychelerythrine: A Technical Overview of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural compounds known for a wide array of biological activities. While research specifically investigating this compound is limited, its structural similarity to other well-studied benzophenanthridine alkaloids, such as chelerythrine and sanguinarine, suggests a potential for similar pharmacological properties. This technical guide provides an in-depth overview of the known biological activities of the benzophenanthridine alkaloid class, with the inference that this compound may share these characteristics. This document summarizes available data, outlines relevant experimental methodologies, and visualizes key signaling pathways.

Chemical Profile of this compound

This compound is a quaternary benzo[c]phenanthridine alkaloid. Its chemical structure is characterized by a fused four-ring system containing a nitrogen atom. The synthesis of this compound has been documented, providing a basis for further investigation into its biological properties.

Potential Biological Activities

Based on the activities of structurally related benzophenanthridine alkaloids, this compound is predicted to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Benzophenanthridine alkaloids are known to possess potent antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death.

Anti-inflammatory Activity

Several benzophenanthridine alkaloids have demonstrated significant anti-inflammatory effects. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways involved in the inflammatory response, such as the cyclooxygenase-2 (COX-2) pathway.

Anticancer Activity

The anticancer potential of benzophenanthridine alkaloids is a major area of research. These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit the proliferation of various cancer cell lines. Their mode of action is multifaceted, involving interference with DNA synthesis and modulation of critical signaling pathways.

Quantitative Data on Related Benzophenanthridine Alkaloids

AlkaloidMicroorganismMIC (µg/mL)Reference
ChelerythrineStreptococcus agalactiae256[1][2]
ChelerythrineStaphylococcus aureus12.5[3]
ChelerythrineCandida albicans50[3]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of benzophenanthridine alkaloids. These protocols can be adapted for the investigation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 1.5 x 10^8 CFU/mL (0.5 McFarland standard).

  • Serial Dilution: The test compound (e.g., this compound) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of benzophenanthridine alkaloids are often mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow for screening biological activities and a key signaling pathway potentially modulated by these compounds.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies Compound This compound Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Test for bacterial/fungal inhibition AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Compound->AntiInflammatory Test for anti-inflammatory effects Anticancer Cytotoxicity Assay (MTT) Compound->Anticancer Test for cancer cell viability Pathway Signaling Pathway Analysis Anticancer->Pathway Apoptosis Apoptosis Assay Anticancer->Apoptosis CellCycle Cell Cycle Analysis Anticancer->CellCycle

A generalized workflow for evaluating the biological activities of this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition cluster_pathway NF-κB Signaling Cascade LPS LPS IKK IKK LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Releases IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nucleus->genes Induces

Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, as a member of the benzophenanthridine alkaloid family, holds significant promise for various pharmacological applications. While direct experimental evidence for its biological activities is currently lacking, the extensive research on related compounds like chelerythrine provides a strong foundation for future investigations. Further studies are warranted to isolate or synthesize sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations. Elucidating its specific mechanisms of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

An In-Depth Technical Review of Benzo[c]phenanthridine Alkaloids with a Focus on Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive review of benzo[c]phenanthridine alkaloids, a class of naturally occurring compounds with significant therapeutic potential. While the primary focus is on Oxychelerythrine, this document extensively utilizes data from the closely related and well-studied alkaloid, Chelerythrine, as a representative model due to the limited availability of specific quantitative data for this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Benzo[c]phenanthridine Alkaloids

Benzo[c]phenanthridine alkaloids are a group of isoquinoline alkaloids found in various plant families, most notably Papaveraceae. These compounds, including sanguinarine, chelerythrine, and this compound, are characterized by a tetracyclic aromatic ring system. They have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

This compound is a derivative of chelerythrine and is expected to share many of its biological activities. However, detailed mechanistic studies and quantitative data for this compound are not as readily available in the public domain. Therefore, this guide will leverage the extensive research conducted on Chelerythrine to provide a thorough understanding of the potential mechanisms and applications of this compound.

Anticancer Activity

Benzo[c]phenanthridine alkaloids exhibit potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Cytotoxicity Data

The cytotoxic efficacy of these alkaloids is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values of Chelerythrine against various cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for Chelerythrine provides a strong indication of the potential potency of related compounds.

Cell LineCancer TypeChelerythrine IC50 (µM)Incubation Time (h)
HepG2Liver Cancer5.0 - 10.024
HCT116Colon Cancer~5.024
HT-29Colon Cancer~5.024
RKOColon Cancer~5.024
SW480Colon Cancer~5.024

Note: The IC50 values can vary depending on the specific experimental conditions.

Induction of Apoptosis

A primary mechanism of the anticancer activity of benzo[c]phenanthridine alkaloids is the induction of apoptosis, or programmed cell death. This process is characterized by distinct morphological and biochemical changes in the cell.

Quantitative Apoptosis Data for Chelerythrine:

Treatment of HepG2 liver cancer cells with Chelerythrine resulted in a dose-dependent increase in apoptosis.[2]

Chelerythrine Concentration (µM)Percentage of Apoptotic Cells (%)Incubation Time (h)
2.5~1524
5.0~2824
10.0~4524

The induction of apoptosis is often mediated by the modulation of the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of benzo[c]phenanthridine alkaloids.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot for Bcl-2 and Bax Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2 and Bax, to assess the molecular mechanism of apoptosis.

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

Benzo[c]phenanthridine alkaloids exert their biological effects by modulating various cellular signaling pathways.

Inhibition of Protein Kinase C (PKC)

One of the most well-documented mechanisms of action for chelerythrine is the potent and specific inhibition of Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through phosphorylation.[3] PKC plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. The half-maximal inhibitory concentration (IC50) of chelerythrine for PKC is approximately 0.66 µM.[3]

PKC_Inhibition Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PLC Phospholipase C Receptor Tyrosine Kinase->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol PIP2->DAG IP3 Inositol Trisphosphate PIP2->IP3 PKC Protein Kinase C DAG->PKC Downstream Targets Downstream Targets PKC->Downstream Targets Cell Proliferation Cell Proliferation Downstream Targets->Cell Proliferation This compound This compound This compound->PKC

Figure 1: Simplified signaling pathway showing the inhibition of Protein Kinase C by this compound.

Induction of Mitochondrial-Mediated Apoptosis

Benzo[c]phenanthridine alkaloids can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. The regulation of this process is heavily dependent on the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Mitochondrial-mediated apoptosis pathway induced by this compound.

Conclusion

Benzo[c]phenanthridine alkaloids, including this compound, represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. While specific quantitative data for this compound is still emerging, the extensive research on the closely related compound Chelerythrine provides a strong foundation for understanding its likely biological activities and mechanisms of action. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its therapeutic applications.

References

Oxychelerythrine: A Technical Guide to Structural Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for their diverse and potent biological activities. As a derivative of the more extensively studied chelerythrine, this compound has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the structural elucidation and characterization of this compound, detailing the key experimental protocols and data essential for its identification and study.

Structural Elucidation

The definitive structure of this compound has been established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Spectroscopic Data

A summary of the key spectroscopic data for the structural confirmation of this compound is presented below.

Table 1: NMR Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
7.85 (d, J=8.8 Hz, 1H)161.8
7.68 (d, J=8.8 Hz, 1H)147.5
7.62 (d, J=8.4 Hz, 1H)145.1
7.50 (d, J=8.4 Hz, 1H)131.2
7.28 (s, 1H)128.9
6.95 (s, 1H)125.4
4.08 (s, 3H)123.7
4.05 (s, 3H)121.3
3.95 (s, 3H)118.9
3.10 (s, 3H)114.5
104.8
103.2
61.9
56.4
56.2
30.1

Table 2: Mass Spectrometry Data for this compound

Technique Parameter Value
High-Resolution Mass Spectrometry (HRMS)m/z [M+H]⁺ Calculated: 378.1336, Found: 378.1338

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

Technique Parameter Value
FT-IR (KBr) ν_max (cm⁻¹) 1655 (C=O), 1610, 1505, 1460 (aromatic C=C)
UV-Vis (MeOH) λ_max (nm) 228, 285, 330
Experimental Protocols
  • Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used with a spectral width of 0-10 ppm. Data is acquired with 16-32 scans, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is employed with a spectral width of 0-200 ppm. Data is acquired with 1024-2048 scans, a relaxation delay of 2 seconds, and an acquisition time of 1 second.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C.

  • Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in methanol or acetonitrile.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the ESI source via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode, and the mass-to-charge ratio (m/z) is scanned over a range of 100-1000.

  • Data Analysis: The exact mass of the protonated molecular ion [M+H]⁺ is determined and used to calculate the elemental composition.

  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

  • Instrumentation: An FT-IR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (ν_max) are reported in wavenumbers (cm⁻¹) and correlated with specific functional groups present in the molecule.

  • Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument (usually below 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm using a quartz cuvette with a 1 cm path length. Methanol is used as the blank.

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified.

Characterization and Logical Workflow

The characterization of this compound follows a logical progression from initial isolation or synthesis to comprehensive structural and biological evaluation.

G cluster_0 Source cluster_1 Purification cluster_2 Preliminary Analysis cluster_3 Structural Elucidation cluster_4 Biological Evaluation Source Natural Source (e.g., Plant) or Chemical Synthesis Purification Chromatographic Separation (e.g., HPLC, Column Chromatography) Source->Purification TLC TLC Analysis Purification->TLC UV_Vis UV-Vis Spectroscopy TLC->UV_Vis MS_prelim Mass Spectrometry (Initial ID) UV_Vis->MS_prelim NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MS_prelim->NMR HRMS High-Resolution Mass Spectrometry NMR->HRMS FTIR FT-IR Spectroscopy HRMS->FTIR X_ray X-ray Crystallography (if suitable crystals obtained) FTIR->X_ray Bioassays In vitro & In vivo Bioassays X_ray->Bioassays Signaling Signaling Pathway Analysis Bioassays->Signaling

Caption: Logical workflow for the isolation, characterization, and biological evaluation of this compound.

Biological Activity and Signaling Pathways

While the biological activities of this compound are not as extensively documented as those of chelerythrine, preliminary studies suggest potential anti-inflammatory and anticancer properties. The proposed mechanisms often involve the modulation of key signaling pathways.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of related benzophenanthridine alkaloids, a plausible mechanism of action for this compound involves the inhibition of pro-inflammatory and cell survival pathways.

G cluster_0 Stimulus cluster_1 Upstream Signaling cluster_2 NF-κB Pathway cluster_3 Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor Adaptor MyD88 Receptor->Adaptor IKK IKK Complex Adaptor->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression activates This compound This compound This compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation and characterization of this compound. The presented data and experimental protocols are essential for researchers and scientists working on the isolation, synthesis, and biological evaluation of this and related benzophenanthridine alkaloids. Further investigation into the specific signaling pathways modulated by this compound is warranted to fully elucidate its therapeutic potential.

Oxychelerythrine and Its Analogs: An In-depth Technical Guide to Early Pharmacological Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the early pharmacological research on the benzophenanthridine alkaloid Chelerythrine, a compound closely related to Oxychelerythrine and often studied as a representative of this class. The document focuses on its core mechanisms of action, particularly its effects as a protein kinase C inhibitor and its subsequent anti-cancer and anti-inflammatory properties. All quantitative data, experimental protocols, and signaling pathways are detailed to provide a foundational understanding for further research and development.

Core Pharmacological Effect: Protein Kinase C (PKC) Inhibition

One of the earliest and most significant findings regarding Chelerythrine is its role as a potent and specific inhibitor of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction.

Quantitative Data on PKC Inhibition

Early studies quantified the inhibitory potency of Chelerythrine against PKC, establishing it as a highly effective antagonist.

ParameterValueTarget EnzymeCommentsSource
IC₅₀ 0.66 µMProtein Kinase C (from rat brain)Half-maximal inhibition of the kinase.[1]
Kᵢ 0.7 µMProtein Kinase C (from rat brain)Competitive inhibitor with respect to the phosphate acceptor (histone IIIS).[1]
Inhibition Mode Non-competitiveATPChelerythrine interacts with the catalytic domain of PKC.[1]
Experimental Protocol: PKC Activity Assay

The determination of Chelerythrine's inhibitory effect on PKC was typically conducted using a kinase activity assay.

Objective: To measure the inhibitory effect of Chelerythrine on the phosphorylation activity of Protein Kinase C.

Materials:

  • Purified Protein Kinase C (from rat brain or other sources).

  • Substrate: Histone IIIS (a phosphate acceptor).

  • [γ-³²P]ATP (radiolabeled ATP to trace phosphate transfer).

  • Chelerythrine at various concentrations.

  • Phosphatidylserine and diolein (PKC activators).

  • Trichloroacetic acid (TCA).

  • Filter paper discs.

  • Scintillation counter.

Procedure:

  • The reaction mixture is prepared containing the purified PKC enzyme, the substrate (histone IIIS), and activators (phosphatidylserine and diolein) in a suitable buffer.

  • Chelerythrine, dissolved in a vehicle like DMSO, is added to the reaction mixture at a range of final concentrations. A control group with the vehicle alone is included.

  • The phosphorylation reaction is initiated by the addition of [γ-³²P]ATP.

  • The mixture is incubated for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is terminated by spotting the mixture onto phosphocellulose filter paper discs and immersing them in cold trichloroacetic acid (TCA). This precipitates the proteins (including the phosphorylated histone) while washing away the unreacted [γ-³²P]ATP.

  • The filter papers are washed multiple times with TCA and then with ethanol to remove any remaining unbound radioactivity.

  • The radioactivity retained on the dried filter papers, which corresponds to the amount of ³²P incorporated into the histone substrate, is measured using a scintillation counter.

  • The percentage of inhibition is calculated for each Chelerythrine concentration relative to the control. The IC₅₀ value is then determined from the dose-response curve.

  • To determine the mechanism of inhibition (e.g., competitive vs. non-competitive), the assay is repeated with varying concentrations of either the substrate (histone) or ATP while keeping the Chelerythrine concentration constant. The data is then analyzed using Lineweaver-Burk plots.[1]

Visualization: Mechanism of PKC Inhibition

The following diagram illustrates the inhibitory action of Chelerythrine on the PKC signaling pathway.

PKC_Inhibition cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation Translocation Phosphorylation Substrate Phosphorylation Response Cellular Response PKC_active->Response Leads to Signal External Signal (e.g., Phorbol Esters) Signal->PKC_inactive Activates Chelerythrine Chelerythrine Chelerythrine->PKC_active Inhibits (Catalytic Domain) Chelerythrine->Translocation Inhibits

Caption: Chelerythrine inhibits PKC by binding to its catalytic domain and preventing substrate phosphorylation.[1][2]

Anti-Cancer Pharmacological Effects

Chelerythrine demonstrates significant anti-cancer activity across various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.[3]

Quantitative Data: Cytotoxic and Pro-Apoptotic Effects
Cell LineCancer TypeConcentrationEffectSource
HEK-293, SW-839 Renal CancerDose-dependentSuppressed cell growth.[4]
Caki Renal Cell CarcinomaDose-dependentInduced G2/M cell cycle arrest and colony formation inhibition.[5]
HepG2 Hepatocellular Carcinoma2.5, 5, 10 µMIncreased intracellular ROS levels by 1.4, 2.3, and 3.8-fold, respectively.[6]
MCF-7 Breast Adenocarcinoma10, 20 µM (48h)Cytotoxic effect observed.[7][8]
A2780, SKOV3 Ovarian Cancer5, 10, 15 µMInduced apoptosis and ferroptosis.[9]
Experimental Protocols

A. Cell Viability Assay (MTT Assay)

  • Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of Chelerythrine for specific durations (e.g., 24, 48 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. The crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured with a spectrophotometer. The percentage of cell viability is calculated relative to untreated control cells.[4][7]

B. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

  • Protocol: Cells treated with Chelerythrine are harvested and washed. They are then resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters late apoptotic or necrotic cells with compromised membranes). The stained cells are analyzed by a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[4][10]

C. Cell Cycle Analysis (Flow Cytometry with PI Staining)

  • Protocol: After treatment with Chelerythrine, cells are fixed in cold ethanol. The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which intercalates with DNA. The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their DNA content.[5]

Visualizations: Apoptotic Signaling Pathways

Chelerythrine induces apoptosis through multiple interconnected pathways.

1. ROS-Mediated Endoplasmic Reticulum (ER) Stress Pathway

ER_Stress_Pathway Chelerythrine Chelerythrine ROS ↑ Reactive Oxygen Species (ROS) Chelerythrine->ROS ER_Stress ↑ Endoplasmic Reticulum (ER) Stress ROS->ER_Stress ATF4 ↑ ATF4 Activation ER_Stress->ATF4 STAT3 STAT3 Inactivation ER_Stress->STAT3 Apoptosis Apoptosis ATF4->Apoptosis STAT3->Apoptosis Inhibition Reversed

Caption: Chelerythrine increases ROS, leading to ER stress, which in turn activates ATF4 and inactivates STAT3 to induce apoptosis.[5]

2. Inhibition of the Akt Survival Pathway

Akt_Pathway_Inhibition Chelerythrine Chelerythrine Akt p-Akt (Ser473) Chelerythrine->Akt Inhibits mTOR p-mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Maintains Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Chelerythrine inhibits the phosphorylation of Akt, leading to downstream effects that promote apoptosis.[4][6]

Anti-Inflammatory Pharmacological Effects

Early research also identified the anti-inflammatory properties of Chelerythrine, linking them to the inhibition of key inflammatory mediators and pathways.

Key Findings in Anti-Inflammatory Research
  • Inhibition of COX-2: Chelerythrine has been shown to act as a specific inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins during inflammation, without significantly affecting COX-1.[11][12]

  • Reduction of Prostaglandin E₂ (PGE₂): The anti-inflammatory action is partly mediated by the inhibition of PGE₂ release and production.[11][12]

  • Analgesic Effects: In animal models, Chelerythrine demonstrated a pronounced inhibition of the acetic acid-induced writhing response, indicating analgesic properties linked to its anti-inflammatory action.[12]

Experimental Protocol: Acetic Acid-Induced Writhing Test (In Vivo)

Objective: To assess the peripheral analgesic and anti-inflammatory activity of Chelerythrine in a mouse model.

Materials:

  • Mice.

  • Chelerythrine at various doses.

  • Vehicle control.

  • Acetic acid solution (e.g., 0.6% in saline).

Procedure:

  • Animals are divided into groups: a control group receiving the vehicle and treatment groups receiving different doses of Chelerythrine, typically administered intraperitoneally or orally.

  • After a set pretreatment time (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally into each mouse.

  • The acetic acid injection induces a characteristic writhing response (a stretching and constriction of the abdomen).

  • Immediately after the injection, each mouse is observed for a defined period (e.g., 15-30 minutes), and the number of writhes is counted.

  • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group, providing a measure of the compound's analgesic and anti-inflammatory efficacy.[12]

Visualization: NF-κB Signaling Inhibition

Chelerythrine's anti-inflammatory effects are also linked to the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases IkB_NFkB IkB->IkB_NFkB NFkB_active Active NF-κB NFkB_inactive->IkB_NFkB NFkB_nuc Active NF-κB NFkB_active->NFkB_nuc Translocates Genes Inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->Genes Activates Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK Activates Chelerythrine Chelerythrine Chelerythrine->IKK Inhibits

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid that has garnered significant interest in the field of oncology for its potential as an anti-cancer agent. These application notes provide detailed protocols for conducting in vitro assays to evaluate the efficacy and elucidate the mechanism of action of this compound. The following sections include methodologies for assessing cytotoxicity, and apoptosis induction, along with insights into its effects on key signaling pathways implicated in cancer progression.

Data Presentation

The following table summarizes the cytotoxic effects of this compound and related compounds on various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCell LineCancer TypeIC50 (µM)Reference
OxyresveratrolMCF-7Breast Cancer30.64 ± 4.79[1]
OxyresveratrolHepG2Liver Cancer104.47 ± 0.82[1]
OxyresveratrolPC-3Prostate Cancer109.35 ± 9.63[1]
OxyresveratrolA-549Lung Cancer148.63 ± 4.48[1]
ChelerythrineHEK-293Renal CancerNot specified[2]
ChelerythrineSW-839Renal CancerNot specified[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, PC-3, A-549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 25, 50, 100 µM) for 24 hours.[1][3]

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Caspase-3 Activity Assay Kit (colorimetric or fluorometric)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Lyse the cells using the provided cell lysis buffer.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/420-460 nm for fluorometric) using a microplate reader.[4][5]

  • The increase in signal is proportional to the caspase-3 activity.

Signaling Pathway Analysis

Experimental Workflow for Signaling Pathway Analysis

G cluster_0 Cell Treatment and Lysis cluster_1 Western Blot Analysis A Cancer Cell Culture B Treat with this compound A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Antibody Incubation (e.g., p-ERK, NF-κB, Caspase-3) F->G H Detection and Imaging G->H

Caption: Workflow for Western Blot Analysis of Signaling Pathways.

Putative Signaling Pathways Affected by this compound

Based on studies of related compounds, this compound is hypothesized to exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. Related compounds like Oxymatrine have been shown to inhibit NF-κB activation.[6][7]

G cluster_0 Cytoplasm cluster_1 This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene Activates Transcription

Caption: Proposed Inhibition of the NF-κB Pathway by this compound.

2. Modulation of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is centrally involved in cell proliferation and survival. Chelerythrine, a related alkaloid, has been shown to activate the MAPK/ERK pathway, which can paradoxically lead to apoptosis in some cancer cells.[8]

G cluster_0 Cytoplasm cluster_1 This compound This compound Ras Ras This compound->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Proliferation Nucleus->Proliferation Regulates Apoptosis_ERK Apoptosis_ERK Nucleus->Apoptosis_ERK Can induce

Caption: Potential Modulation of the MAPK/ERK Pathway by this compound.

3. Induction of the Intrinsic Apoptosis Pathway

This compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway, leading to the activation of caspase cascades.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Induction of the Intrinsic Apoptosis Pathway.

References

Application Notes and Protocols for Oxychelerythrine Cytotoxicity Testing in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the cytotoxic effects of oxychelerythrine's closely related compound, chelerythrine, on various cancer cell lines. Due to the limited availability of specific data for this compound, this document focuses on the well-documented activities of chelerythrine as a potent inducer of apoptosis in cancer cells. The provided protocols for cytotoxicity assays can be adapted for testing this compound.

Data Presentation: Cytotoxicity of Chelerythrine in Cancer Cell Lines

The cytotoxic potential of chelerythrine has been evaluated across different cancer cell lines, with its efficacy being quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that inhibits 50% of cell viability and is a standard measure of cytotoxicity.

Cell LineCancer TypeIC50 (µg/mL)Additional Metrics (µg/mL)
NCI-H1703Lung CancerNot specifiedIC20: <1.56
SK-LU-1Lung CancerNot specifiedIC20: >1.56
HLCSCLung CancerNot specifiedIC20: >1.56

Note: The available data indicates the IC20 values for chelerythrine chloride in these cell lines, suggesting that NCI-H1703 is the most sensitive of the three at lower concentrations[1].

Experimental Protocols

Two standard and reliable methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays. These protocols provide a step-by-step guide for determining the cytotoxic effects of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in a T-75 flask until they reach 80-90% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of SRB to bind to protein components of the cell, providing a measure of cell mass.[4][5][6]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound (or other test compound)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid (1% v/v)

  • Tris base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • Cell Fixation:

    • After the treatment incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[4]

    • Incubate the plates at 4°C for at least 1 hour.[4]

  • Washing:

    • Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and unbound dye.[4]

    • Allow the plates to air-dry completely.

  • SRB Staining:

    • Add 50-100 µL of 0.4% SRB solution to each well.[4]

    • Incubate at room temperature for 30 minutes.[4]

  • Washing:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[6]

    • Allow the plates to air-dry completely.

  • Protein-Bound Dye Solubilization:

    • Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

    • Shake the plate for at least 5 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound in cancer cell lines.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding CompoundPrep Compound Dilution Treatment Compound Treatment CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT SRB SRB Assay Incubation->SRB Absorbance Absorbance Reading MTT->Absorbance SRB->Absorbance IC50 IC50 Calculation Absorbance->IC50 G Chelerythrine Chelerythrine RAF RAF Chelerythrine->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Apoptosis Apoptosis ERK->Apoptosis G Chelerythrine Chelerythrine ROS ↑ Reactive Oxygen Species (ROS) Chelerythrine->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress STAT3_inactive STAT3 Inactivation ROS->STAT3_inactive Apoptosis Apoptosis ER_Stress->Apoptosis STAT3_inactive->Apoptosis

References

Application Notes and Protocols for Assessing the Antibacterial Activity of Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxychelerythrine, a quaternary benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, including its antimicrobial properties. Derived from plants such as Chelidonium majus and Macleaya cordata, this compound represents a promising candidate for the development of novel antibacterial agents, particularly in an era of rising antimicrobial resistance. These application notes provide a comprehensive overview of the essential methodologies required to evaluate the antibacterial efficacy of this compound. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new antimicrobial compounds. The information is based on published studies investigating the closely related and often co-isolated alkaloid, Chelerythrine, which serves as a strong proxy for assessing this compound.

Quantitative Assessment of Antibacterial Potency

A critical first step in evaluating an antimicrobial agent is to quantify its potency against various bacterial strains. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and assessing zones of growth inhibition.

Table 1: Summary of In Vitro Antibacterial Activity of Chelerythrine

Bacterial StrainMethodResultConcentration(s)Reference
Streptococcus agalactiae (GBS)Broth MicrodilutionMIC256 µg/mL[1][2]
Streptococcus agalactiae (GBS)Broth MicrodilutionMBC512 µg/mL[1][2]
Carbapenem-Resistant Serratia marcescens (CRSM)Agar DilutionMIC125 µg/mL[3][4]
Staphylococcus aureus (SA, MRSA, ESBLs-SA)Not SpecifiedMIC156 µg/mL[3]
Xanthomonas oryzae pv. oryzae (Xoo)Not SpecifiedSignificant Growth Inhibition1.25 µg/mL[5]
Streptococcus agalactiae (GBS)Disk DiffusionZone of Inhibition14.32 mm2 mg/mL
Streptococcus agalactiae (GBS)Disk DiffusionZone of Inhibition12.67 mm1 mg/mL
Streptococcus agalactiae (GBS)Disk DiffusionZone of Inhibition10.76 mm0.5 mg/mL

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of antibacterial activity. The following sections provide step-by-step methodologies for key assays.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).[6][7][8]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

  • Sterile agar plates

Procedure:

  • Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of MHB.

    • Incubate the culture at 37°C until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing 100 µL of MHB but no drug).

    • Well 12 will serve as the sterility control (containing 100 µL of MHB and no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 37°C for 16-24 hours.[7]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.[7][9]

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile nutrient agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

Protocol 2.2: Time-Kill Kinetics Assay

This assay provides insight into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[6][10] It measures the rate at which a specific concentration of the drug affects bacterial viability.

Materials:

  • This compound stock solution

  • Bacterial culture adjusted to ~5 x 10⁵ CFU/mL in a suitable broth

  • Sterile culture tubes or flasks

  • Incubator with shaking capability

  • Sterile saline or PBS for dilutions

  • Sterile agar plates for colony counting

Procedure:

  • Preparation:

    • Prepare several flasks of culture medium containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[11]

    • Include a growth control flask with no drug.

  • Inoculation:

    • Inoculate each flask with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Time-Course Sampling:

    • Incubate all flasks at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[11][12]

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the maintenance of the initial inoculum level.[6]

Protocol 2.3: Anti-Biofilm Activity Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit the formation of bacterial biofilms, which are a major factor in persistent infections.[13][14]

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • Bacterial culture adjusted to a specific OD₆₀₀ (e.g., 0.01) in a biofilm-promoting medium (e.g., TSB with glucose).

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • PBS (phosphate-buffered saline)

  • Plate reader

Procedure:

  • Inhibition of Biofilm Formation:

    • Add 100 µL of sterile growth medium to all wells of a 96-well plate.

    • Add 100 µL of this compound stock (at 2x the desired final concentration) to the first column and perform 2-fold serial dilutions across the plate.

    • Add 100 µL of the standardized bacterial suspension to each well. Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Staining the Biofilm:

    • Carefully discard the planktonic (free-floating) cells from the wells.

    • Gently wash the wells three times with 200 µL of PBS to remove any remaining non-adherent cells.

    • Air-dry the plate completely.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Quantification:

    • Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate again.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

    • Incubate for 15-30 minutes.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition relative to the control.

Visualized Workflows and Mechanisms

Proposed Antibacterial Mechanism of Action

Studies on Chelerythrine indicate a multi-targeted mechanism of action against bacteria.[5][15] this compound is presumed to act similarly by disrupting fundamental cellular processes, leading to bacterial cell death. The proposed mechanism involves damaging the cell envelope, inducing oxidative stress, and interfering with cell division and DNA replication.[1][2][5]

G cluster_oxy This compound cluster_cell Bacterial Cell Oxy This compound Membrane Cell Wall & Membrane Integrity Disruption Oxy->Membrane ROS Induction of Reactive Oxygen Species (ROS) Oxy->ROS CellDiv Inhibition of Z-Ring Formation Oxy->CellDiv DNA Inhibition of Nucleotide Synthesis & DNA Repair Oxy->DNA Permeability Increased Permeability Membrane->Permeability OxidativeStress Oxidative Stress ROS->OxidativeStress DivisionFail Cell Division Failure CellDiv->DivisionFail ReplicationFail DNA Replication Failure DNA->ReplicationFail Death Cell Death Permeability->Death OxidativeStress->Death DivisionFail->Death ReplicationFail->Death

Caption: Proposed multi-target antibacterial mechanism of this compound.

Experimental Workflows

Visualizing experimental workflows can help standardize procedures and ensure clarity in complex multi-step assays.

General Workflow for Antibacterial Assessment

G cluster_workflow General Assessment Workflow Start Start: This compound Compound Screening Primary Screening (e.g., Disk Diffusion) Start->Screening Initial Test MIC Quantitative Assay (MIC/MBC Determination) Screening->MIC If Active Kinetics Dynamic Analysis (Time-Kill Assay) MIC->Kinetics Determine Rate Biofilm Biofilm Inhibition Assay MIC->Biofilm Assess Biofilm End End: Comprehensive Profile Kinetics->End Biofilm->End G cluster_mic_mbc MIC/MBC Protocol Workflow PrepInoculum 1. Prepare & Standardize Bacterial Inoculum SerialDilute 2. Perform Serial Dilution of this compound in Plate PrepInoculum->SerialDilute InoculatePlate 3. Inoculate Plate with Bacteria SerialDilute->InoculatePlate Incubate 4. Incubate Plate (16-24h, 37°C) InoculatePlate->Incubate ReadMIC 5. Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC PlateForMBC 6. Plate Aliquots from Clear Wells onto Agar ReadMIC->PlateForMBC IncubateAgar 7. Incubate Agar Plates (24h, 37°C) PlateForMBC->IncubateAgar ReadMBC 8. Read MBC (Lowest concentration with ≥99.9% killing) IncubateAgar->ReadMBC G cluster_timekill Time-Kill Assay Workflow Setup 1. Prepare Cultures with Drug (e.g., 1x, 2x, 4x MIC) & Controls Inoculate 2. Inoculate with Standardized Bacterial Suspension Setup->Inoculate Loop 3. Sample at Time Intervals (0, 2, 4, 6... 24h) Inoculate->Loop Dilute 4. Perform Serial Dilutions of Sample Loop->Dilute For each sample Plate 5. Plate Dilutions onto Agar Dilute->Plate Incubate 6. Incubate Plates Plate->Incubate Count 7. Count Colonies (CFU) Incubate->Count Analyze 8. Plot log10 CFU/mL vs. Time Count->Analyze

References

Application Note: Quantification of Oxychelerythrine in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed methodology for the quantification of Oxychelerythrine, a benzophenanthridine alkaloid of significant interest, in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The protocol covers all critical stages from sample preparation and extraction to chromatographic analysis and method validation. The described method is sensitive, accurate, and precise, making it suitable for routine quality control of herbal raw materials and extracts, as well as for pharmacokinetic and pharmacodynamic studies in drug development.

Introduction

This compound is a quaternary benzophenanthridine alkaloid found in various plant species, notably in the Papaveraceae family, such as Chelidonium majus and Macleaya cordata. It is a derivative of the well-studied alkaloid chelerythrine. Like other compounds in its class, this compound is investigated for a range of pharmacological activities, including potential anti-inflammatory, antimicrobial, and antitumor effects. Accurate and reliable quantification of this analyte in complex plant matrices is crucial for the standardization of herbal products and for advancing research into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such phytochemicals due to its high resolution and sensitivity.[1][2] This document outlines a validated HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation and Extraction

Proper sample preparation is critical to ensure accurate quantification and to minimize interference from the complex plant matrix.[3][4]

Protocol 2.1.1: Plant Material Handling

  • Collection and Drying: Collect fresh plant material (e.g., roots, aerial parts). Wash the material with distilled water to remove debris and dry it in a shaded, well-ventilated area or using a lyophilizer until a constant weight is achieved.[4]

  • Grinding: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.[4][5]

  • Storage: Store the powdered material in airtight containers, protected from light and moisture at -20°C to prevent degradation of the target analyte.[3]

Protocol 2.1.2: Solvent Extraction

  • Maceration: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

  • Add 25 mL of acidic methanol (0.5% HCl in Methanol, v/v). The acidic condition aids in the extraction of alkaloids by forming soluble salts.

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature.

  • Centrifugation: Centrifuge the resulting mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully decant the supernatant into a clean collection flask.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure exhaustive extraction.

  • Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Reconstitution: Reconstitute the dried extract in 5.0 mL of the HPLC mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial prior to injection to remove any particulate matter that could damage the HPLC column.[3]

HPLC Instrumentation and Conditions

The separation and quantification are performed using a standard HPLC system with UV detection.

Table 1: HPLC Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 15-30% B10-25 min: 30-50% B25-30 min: 50-15% B30-35 min: 15% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 280 nm

Note: These conditions are a starting point and may require optimization based on the specific HPLC system, column, and plant matrix.

Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a stock solution of this compound standard at a concentration of 1.0 mg/mL in methanol.

  • Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate and plot the peak area against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered acceptable.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (Range) 1.0 - 100 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9995-
Limit of Detection (LOD) 0.25 µg/mLSignal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.80 µg/mLSignal-to-Noise Ratio ≥ 10:1
Precision (RSD%)
    - Intra-day< 1.5%RSD ≤ 2.0%
    - Inter-day< 2.0%RSD ≤ 2.0%
Accuracy (Recovery %) 98.5% - 101.2%95% - 105%
Specificity No interference at the retention time of this compoundPeak purity index > 0.995

Note: The data presented are representative values obtained during method development for benzophenanthridine alkaloids and serve as a guideline.[3][5]

Protocol 2.3.1: Precision The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL). Intra-day precision was assessed on the same day, while inter-day precision was evaluated over three consecutive days. The relative standard deviation (RSD) was calculated.

Protocol 2.3.2: Accuracy Accuracy was determined using a spike-and-recovery method. A known amount of this compound standard was added to a pre-analyzed plant extract sample at three different concentration levels (low, medium, high). The samples were then extracted and analyzed using the developed method. The percentage recovery was calculated.

Visualizations

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material Collection & Drying grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (Acidic Methanol + Sonication) grinding->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation (Gradient Elution) hplc_injection->separation detection UV Detection (280 nm) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve (Standard Solutions) quantification Quantification of This compound peak_integration->quantification calibration->quantification

Caption: Workflow for this compound Quantification.

Potential Signaling Pathway Inhibition

This compound, as a derivative of chelerythrine, is hypothesized to interact with key cellular signaling pathways implicated in cell proliferation and survival. A related alkaloid, oxymatrine, has been shown to inhibit the EGFR/PI3K/Akt/mTOR pathway.[6] This pathway is often dysregulated in various cancers.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Invasion & Survival mTOR->Proliferation This compound This compound This compound->EGFR This compound->Akt This compound->mTOR

Caption: Hypothesized Inhibition of EGFR/PI3K/Akt/mTOR Pathway.

Conclusion

The HPLC-UV method described in this application note is a robust and reliable tool for the quantification of this compound in plant extracts. The protocol provides a comprehensive guide from sample preparation to data analysis, supported by clear validation parameters. This method can be readily implemented in quality control laboratories for the standardization of herbal products and can serve as a valuable analytical tool for researchers in the fields of phytochemistry and drug development.

References

Oxychelerythrine application in apoptosis induction studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Oxychelerythrine in Apoptosis Induction

Introduction

This compound, a benzophenanthridine alkaloid derived from plants like Chelidonium majus, has garnered significant attention in cancer research for its potent pro-apoptotic properties.[1] As a selective inhibitor of Protein Kinase C (PKC), it demonstrates anti-cancer effects across a variety of human cancer cell lines.[1][2] These notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing this compound (often studied as its related compound, Chelerythrine or 'CHE') in apoptosis induction studies, tailored for researchers in oncology and drug development.

Mechanism of Action

This compound induces apoptosis through a multi-faceted approach, primarily involving the activation of intrinsic and extrinsic signaling pathways. Key mechanisms include the generation of reactive oxygen species (ROS), induction of endoplasmic reticulum (ER) stress, and modulation of critical apoptosis-regulating proteins.

  • ROS-Mediated ER Stress and STAT3 Inactivation : this compound treatment elevates intracellular ROS levels. This oxidative stress triggers ER stress and inactivates the STAT3 signaling pathway, culminating in apoptosis.[2] This mechanism has been particularly noted in renal cell carcinoma.[2]

  • Mitochondrial (Intrinsic) Pathway : The compound activates the mitochondrial apoptotic pathway.[3] This is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[4] This process is regulated by the Bcl-2 family of proteins, where this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[5][6] The released cytochrome c activates a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3, a key mediator of apoptosis.[3][6][7]

  • Inhibition of Survival Pathways : this compound has been shown to inhibit the Akt signaling pathway, a critical pathway for cell survival and proliferation.[5][8] By suppressing Akt, it further promotes the apoptotic process in cancer cells.

Signaling Pathways

CHE_ROS_Pathway

CHE_Mitochondrial_Pathway

Quantitative Data Summary

The efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.[9]

Table 1: IC50 Values of Chelerythrine (CHE) in Cancer Cell Lines

Cell Line Cancer Type Incubation Time IC50 (µM) Reference
HepG2 Hepatocellular Carcinoma 24 h ~8.5 [10]
HCT116 Colorectal Cancer Not Specified 22.4 [11]
HTB-26 Breast Cancer Not Specified 10 - 50 [11]
PC-3 Pancreatic Cancer Not Specified 10 - 50 [11]
HEK-293 Renal Cancer Not Specified Not Specified [5]

| SW-839 | Renal Cancer | Not Specified | Not Specified |[5] |

Table 2: Effect of Chelerythrine (CHE) on Oxidative Stress Markers in HepG2 Cells (24h)

CHE Conc. (µM) Intracellular ROS (Fold Increase) MDA Levels (Fold Increase) SOD Activity (% Decrease) CAT Activity (% Decrease) Reference
2.5 1.4 1.10 7.7 8.9 [10]
5.0 2.3 1.46 21.9 23.1 [10]

| 10.0 | 3.8 | 1.92 | 32.7 | 37.3 |[10] |

Experimental Protocols

A systematic approach is crucial for studying the apoptotic effects of this compound. The following protocols outline key experiments.

Experimental_Workflow

Protocol 1: Cell Viability and IC50 Determination

This protocol determines the concentration of this compound required to inhibit the growth of a cell population by 50%.

  • Materials : 96-well plates, cancer cell line of interest, complete culture medium, this compound stock solution, MTT or CCK-8 reagent, DMSO, microplate reader.

  • Cell Seeding : Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment : Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the different concentrations of the compound. Include untreated wells as a control.

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assay (MTT Example) :

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Acquisition : Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[9]

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.[12][13]

  • Materials : 6-well plates, cells, this compound, PBS, 1X Binding Buffer, Annexin V-FITC, Propidium Iodide (PI), flow cytometer.

  • Cell Seeding and Treatment : Seed 1-2x10⁵ cells/well in 6-well plates. After 24 hours, treat cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting : Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well.[14]

  • Washing : Centrifuge the cell suspension at 500 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[12]

  • Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1x10⁶ cells/mL.

  • Staining :

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation :

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol detects changes in the expression levels of key proteins in the apoptotic pathway, such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.[16]

  • Materials : Treated cells, RIPA lysis buffer with protease inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin), HRP-conjugated secondary antibody, ECL detection reagent, imaging system.

  • Cell Lysis : After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer.

  • Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE : Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins based on size by running them on an SDS-PAGE gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Use β-actin as a loading control.

  • Washing : Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation : Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[16]

  • Analysis : Quantify band intensity using densitometry software and normalize to the loading control (β-actin). An increase in Bax, cleaved Caspase-3, and cleaved PARP, along with a decrease in Bcl-2, indicates apoptosis induction.[6][16]

References

Application Notes and Protocols for Evaluating Oxychelerythrine's Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Oxychelerythrine. The protocols detailed below are based on established in vitro and in vivo methods and can be adapted for screening and mechanistic studies. While direct quantitative data for this compound is limited in publicly available literature, data from the closely related compound Chelerythrine is provided for reference and comparative purposes.

In Vitro Evaluation of Anti-inflammatory Activity

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or Chelerythrine as a reference) for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • NO Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.

Experimental Workflow for Nitric Oxide Inhibition Assay

G cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement cluster_analysis Data Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate collect Collect supernatant stimulate->collect griess Add Griess Reagents collect->griess read Measure absorbance at 540 nm griess->read calculate Calculate % Inhibition & IC50 read->calculate

Caption: Workflow for determining the inhibitory effect of this compound on nitric oxide production.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.

Experimental Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC₅₀ values.

CompoundAssayCell LineIC₅₀ Value
ChelerythrineTNF-α InhibitionRAW 264.7Comparable to Dexamethasone[1]
ChelerythrineIL-6 mRNA Inhibition (2h post-LPS)THP-11.6-fold decrease[2]
SanguinarineIL-6 mRNA Inhibition (2h post-LPS)THP-13.9-fold decrease[2]

Note: The data for Chelerythrine and Sanguinarine are provided as a reference due to the lack of specific quantitative data for this compound.

Western Blot Analysis of Inflammatory Signaling Pathways (NF-κB and MAPK)

This protocol investigates the molecular mechanism of this compound's anti-inflammatory action by examining its effect on the activation of the NF-κB and MAPK signaling pathways.

Experimental Protocol:

  • Cell Culture and Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described previously.

  • Protein Extraction: Lyse the cells and extract total or nuclear proteins using appropriate lysis buffers.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

NF-κB Signaling Pathway Inhibition by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nuc->Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition by this compound

G LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK3/6) MAPKKK->MAPKK MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes This compound This compound This compound->MAPKKK Inhibits

Caption: Proposed mechanism of this compound inhibiting the MAPK signaling pathway.

In Vivo Evaluation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible assay for evaluating the acute anti-inflammatory activity of a compound.

Experimental Protocol:

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of this compound.

  • Treatment: Administer this compound (orally or intraperitoneally) to the treatment groups one hour before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.

In Vivo Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_prep Animal Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement cluster_analysis Data Analysis acclimatize Acclimatize animals group Group animals acclimatize->group administer Administer this compound group->administer induce Induce edema with Carrageenan administer->induce measure Measure paw volume/thickness induce->measure at regular intervals calculate Calculate % Edema Inhibition measure->calculate

Caption: Workflow for the carrageenan-induced paw edema assay to evaluate in vivo anti-inflammatory activity.

CompoundModelAnimalDoseInhibition of Edema
ChelerythrineCarrageenan-induced paw edemaMice-Significant anti-inflammatory action[3]
Sanguinarine-Chelerythrine fractionCarrageenan-induced paw edemaRats5 & 10 mg/kgComparable to indomethacin[4]

Note: The data for Chelerythrine and a sanguinarine-chelerythrine fraction are provided as a reference.

Conclusion

The provided protocols offer a robust framework for the comprehensive evaluation of this compound's anti-inflammatory properties. By employing these in vitro and in vivo models, researchers can effectively screen for anti-inflammatory activity, elucidate the underlying molecular mechanisms, and gather essential data for further drug development. While specific quantitative data for this compound is not yet widely available, the information on the related compound Chelerythrine suggests that this compound is a promising candidate for anti-inflammatory research.

References

Application Notes and Protocols for the Experimental Use of Natural Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Oxychelerythrine: Comprehensive literature searches did not yield specific experimental data on this compound in animal models. Therefore, these application notes have been developed based on extensive research into two structurally related and well-characterized alkaloids: Chelerythrine and Oxymatrine . Chelerythrine, like this compound, is a benzophenanthridine alkaloid with demonstrated anti-cancer properties. Oxymatrine is another natural alkaloid with potent neuroprotective effects. The following protocols and data provide a robust framework for researchers designing preclinical studies for this class of compounds.

Application Note 1: Anti-Cancer Potential of Chelerythrine in Rodent Models

Audience: Oncology researchers, pharmacologists, and drug development professionals.

Introduction: Chelerythrine (CHE) is a natural benzophenanthridine alkaloid isolated from plants such as Chelidonium majus.[1] It exhibits a range of biological activities, including potent anti-cancer effects demonstrated in both in vitro and in vivo models.[2][3] Its primary mechanism involves the inhibition of protein kinase C (PKC), which disrupts critical signaling pathways that drive tumor cell proliferation and survival.[1] Further studies have shown that CHE can induce apoptosis, arrest the cell cycle, promote autophagy, and inhibit signaling pathways involving ERK and Akt.[1][3][4] In animal models, CHE has been shown to delay tumor growth and increase survival.[5]

Data Presentation: In Vivo Efficacy of Chelerythrine

The following table summarizes effective doses of Chelerythrine administered in various preclinical cancer models.

Animal ModelCancer TypeDosing RegimenRouteKey OutcomesReference
Nude MiceRenal Cancer (SW-839 Xenograft)5 mg/kg/dayIntraperitoneal (i.p.)Significant inhibition of tumor growth (volume and weight).[6][7]
BALB/c MiceDalton's Lymphoma2.5 mg/kgIntraperitoneal (i.p.)Significant reduction in mean tumor volume; increased survival duration.[5]
Nude MiceHead and Neck Squamous Cell Carcinoma (SQ-20B Xenograft)Not specifiedNot specifiedSignificant tumor growth delay with minimal toxicity.[2]
Nude MiceGlioblastoma (U251 & T98G Xenograft)Not specifiedNot specifiedInhibition of xenograft tumor progression.[8]
Signaling Pathway of Chelerythrine in Cancer Cells

// Nodes CHE [label="Chelerythrine", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt\n(Phosphorylation ↓)", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK\n(Phosphorylation ↓)", fillcolor="#FBBC05", fontcolor="#202124"]; TGFB1 [label="TGF-β1 Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2 ↓", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bax [label="Bax ↑", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p53 [label="p53 ↑", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\n(Cleavage ↑)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon]; Growth [label="Tumor Growth\n& Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon]; NK [label="Natural Killer (NK) Cells\n(Activation ↑)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immunity [label="Anti-Tumor Immunity", fillcolor="#34A853", fontcolor="#FFFFFF", shape=octagon];

// Edges CHE -> PKC [label="Inhibits", fontcolor="#202124", color="#EA4335", style=bold, arrowhead=tee]; CHE -> Akt [label="Inhibits", fontcolor="#202124", color="#EA4335", style=bold, arrowhead=tee]; CHE -> ERK [label="Inhibits", fontcolor="#202124", color="#EA4335", style=bold, arrowhead=tee]; CHE -> TGFB1 [label="Inhibits", fontcolor="#202124", color="#EA4335", style=bold, arrowhead=tee]; CHE -> NK [label="Activates", fontcolor="#202124", color="#34A853", style=bold];

PKC -> Growth; Akt -> Growth; ERK -> Growth; TGFB1 -> Growth;

Akt -> Bcl2 [arrowhead=tee]; p53 -> Bax; Bcl2 -> Casp3 [arrowhead=tee]; Bax -> Casp3; Casp3 -> Apoptosis;

NK -> Immunity; Apoptosis -> Growth [arrowhead=tee]; Immunity -> Growth [arrowhead=tee]; }

Caption: Chelerythrine inhibits key survival kinases and activates anti-tumor immunity.

Experimental Protocol: Tumor Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of a test compound (e.g., Chelerythrine) in a subcutaneous xenograft mouse model.

Materials:

  • Animal Model: 6-8 week old female athymic nude mice (BALB/c nu/nu).

  • Cell Line: Human cancer cell line (e.g., SW-839 renal cancer).

  • Reagents: Test compound (Chelerythrine Chloride), Vehicle (e.g., PBS or 0.5% carboxymethylcellulose), Matrigel, Cell culture medium (e.g., RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.

  • Equipment: Laminar flow hood, CO2 incubator, Hemocytometer, Centrifuge, Calipers, Sterile syringes and needles (27G).

Methodology:

  • Cell Culture: Culture SW-839 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Passage cells upon reaching 80-90% confluency.

  • Cell Implantation:

    • Harvest cells using Trypsin-EDTA and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[6]

  • Tumor Growth and Grouping:

    • Monitor mice for tumor formation.

    • When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, Test Compound 5 mg/kg).

    • Tumor volume (V) is calculated using the formula: V = (Length × Width²) / 2.

  • Drug Administration:

    • Prepare the test compound solution in the appropriate vehicle.

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 21 days).[6]

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days to assess efficacy and toxicity.[6]

    • Observe animals for any signs of distress or adverse reactions.

  • Study Endpoint and Analysis:

    • At the end of the treatment period, euthanize the mice according to institutional guidelines.

    • Excise the tumors, weigh them, and photograph them.

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC) analysis (e.g., for cleaved caspase-3, Ki-67).

    • Snap-freeze the remaining tumor tissue in liquid nitrogen for subsequent Western blot or PCR analysis to evaluate target protein expression (e.g., p-ERK, p-Akt, Bcl-2).[3]

Application Note 2: Neuroprotective Effects of Oxymatrine in Rodent Models

Audience: Neuroscience researchers, pharmacologists, and scientists in neurodegenerative disease drug discovery.

Introduction: Oxymatrine (OMT) is a quinolizidine alkaloid derived from the root of the Sophora flavescens plant.[9] It has been widely investigated for its diverse pharmacological activities, including significant neuroprotective effects in animal models of central nervous system disorders.[10][11] Studies have demonstrated its efficacy in reducing neuronal damage in models of hypoxic-ischemic brain injury and spinal cord injury.[9][11] The mechanisms underlying its neuroprotective action are multi-faceted, involving the activation of pro-survival signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin, enhancement of antioxidant responses via the Nrf2 pathway, and regulation of autophagy and apoptosis.[12][13][14]

Data Presentation: In Vivo Neuroprotective Dosing of Oxymatrine

The following table summarizes effective doses of Oxymatrine used in preclinical neuroprotection studies.

Animal ModelInjury ModelDosing RegimenRouteKey OutcomesReference
Neonatal RatsHypoxic-Ischemic Brain Damage30, 60, 120 mg/kgIntraperitoneal (i.p.)Significant decrease in brain infarct volume; improved antioxidant enzyme activity.[9]
Sprague-Dawley RatsMiddle Cerebral Artery Occlusion (MCAO)Not specifiedNot specifiedReduced brain water content and infarct volume.[15]
Neonatal RatsHypoxic-Ischemic Brain DamageNot specifiedPost-administrationAttenuated brain water content from ~60% to ~52%; improved neurological function.[12][16]
SOD1-G93A MiceAmyotrophic Lateral Sclerosis (ALS)Daily treatment (dose not specified)Not specifiedDelayed body weight loss, improved motor performance, and prolonged survival.[10]
Experimental Workflow and Signaling Pathway

G

Caption: Workflow for assessing Oxymatrine's neuroprotective effects and its key signaling targets.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective effects of a test compound (e.g., Oxymatrine) in a rat model of focal cerebral ischemia.

Materials:

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Reagents: Test compound (Oxymatrine), Vehicle (Sterile Saline), Isoflurane, 2,3,5-triphenyltetrazolium chloride (TTC), 4-0 monofilament nylon suture with a rounded tip.

  • Equipment: Surgical microscope, Anesthesia machine, Cauterization tool, Temperature controller with rectal probe, Suture materials.

Methodology:

  • Animal Preparation:

    • Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance).

    • Maintain body temperature at 37°C using a heating pad and rectal probe.

  • Surgical Procedure (MCAO):

    • Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA and the proximal end of the CCA.

    • Insert the 4-0 nylon monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • After a defined occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

    • Suture the incision. Sham-operated animals undergo the same procedure without the filament insertion.

  • Drug Administration:

    • Immediately following reperfusion, administer the test compound (e.g., Oxymatrine 120 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[9]

  • Neurological Assessment:

    • At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit; 1 = failure to extend contralateral forepaw; 2 = circling to the contralateral side; 3 = falling to the contralateral side; 4 = no spontaneous motor activity).

  • Infarct Volume Measurement:

    • Following neurological assessment, euthanize the rats and quickly remove the brains.

    • Chill the brains at -20°C for 20 minutes for easier slicing.

    • Cut the brain into 2 mm coronal sections.

    • Immerse the sections in a 2% TTC solution in PBS at 37°C for 15-20 minutes.

    • Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white.

    • Capture images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume using image analysis software, correcting for edema.

  • Molecular Analysis (Optional):

    • For a separate cohort of animals, collect brain tissue from the ischemic penumbra at 24 hours.

    • Homogenize the tissue for Western blot analysis to quantify the expression of key signaling proteins (e.g., p-Akt, β-catenin, Nrf2, Beclin-1, Cleaved Caspase-3) to confirm the mechanism of action.[12][13][14]

References

Troubleshooting & Optimization

Technical Support Center: Oxychelerythrine Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxychelerythrine. The focus is on addressing challenges related to its solubility for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

A1: this compound is a naturally occurring benzophenanthridine alkaloid with a range of biological activities, including potential anti-inflammatory and anti-cancer properties. Like many complex organic molecules, this compound has poor aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and unreliable experimental results.

Q2: What are the initial steps to dissolve this compound for an in vitro experiment?

A2: A common starting point is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent for this purpose. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low enough to not affect the cells (typically below 0.5%).

Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?

A3: Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The desired concentration of this compound may be above its solubility limit in the final medium.

  • Increase the concentration of the organic co-solvent: A slightly higher percentage of DMSO in the final medium (while staying within the tolerated limit for your cell line) might keep the compound in solution.

  • Use a different solubilization technique: Consider using solubility enhancers like cyclodextrins or formulating this compound into nanoparticles.

  • Warm the medium: Gently warming the medium to 37°C before and during the addition of the this compound stock solution can sometimes help. However, be cautious about the temperature stability of this compound.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of your prepared solutions is critical for reproducible results. For short-term experiments, preparing fresh solutions daily is recommended. For longer-term storage, stock solutions in anhydrous DMSO can often be stored at -20°C or -80°C. However, it is advisable to perform a stability study by storing aliquots for different durations and then analyzing them for degradation using techniques like HPLC. The stability in aqueous solutions at physiological pH is expected to be lower.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound's solubility.

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is inappropriate, or the concentration is too high.Try a stronger organic solvent like DMSO or DMF. Use sonication or gentle warming to aid dissolution. If it still doesn't dissolve, the desired stock concentration may be too high.
A clear stock solution in organic solvent forms a precipitate when diluted in aqueous media. The aqueous solubility limit has been exceeded.Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final medium (ensure it's non-toxic to cells). Utilize solubility enhancement techniques.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations. Degradation of the compound in solution.Visually inspect for any precipitation before each experiment. Prepare fresh dilutions for each experiment from a stable stock solution. Assess the stability of your stock solution over time.
Observed cellular toxicity at low this compound concentrations. The organic solvent (e.g., DMSO) concentration is too high.Prepare a higher concentration stock solution of this compound to reduce the volume of solvent added to the culture medium. Perform a vehicle control experiment with the same solvent concentration to assess its toxicity.

Quantitative Data on Solubility Enhancement Strategies

Table 1: Example of Solubility Enhancement using a Co-solvent (DMSO/Water Mixture) for a Poorly Soluble Drug

DMSO Concentration in Water (v/v)Solubility (mg/mL) - Hypothetical for this compound
0% (Pure Water)< 0.01
10%0.1 - 0.5
50%1 - 5
100% (Pure DMSO)> 10

Table 2: Example of Solubility Enhancement using Cyclodextrins for a Poorly Soluble Drug

Cyclodextrin TypeConcentration (mM)Solubility Increase (Fold) - Hypothetical for this compound
β-Cyclodextrin105 - 15
Hydroxypropyl-β-cyclodextrin (HP-β-CD)1020 - 50
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1050 - 100

Table 3: Example of Physicochemical Properties of Drug-Loaded Nanoparticles

Formulation ParameterValue - Hypothetical for this compound Nanoparticles
Particle Size (nm)100 - 200
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (%)> 90%
Aqueous SolubilitySignificantly Increased

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water or desired buffer

    • Magnetic stirrer and stir bar

  • Procedure (Kneading Method):

    • Prepare a saturated paste of HP-β-CD with a small amount of water.

    • Add the this compound powder to the paste (a molar ratio of 1:1 to 1:2 of drug to cyclodextrin is a good starting point).

    • Knead the mixture thoroughly in a mortar and pestle for 30-60 minutes.

    • Dry the resulting solid complex under vacuum.

    • The resulting powder can then be dissolved in an aqueous medium to the desired concentration. The solubility should be significantly enhanced.

Protocol 3: Preparation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)

  • Materials:

    • This compound powder

    • A biodegradable polymer (e.g., PLGA)

    • An organic solvent (e.g., acetone or acetonitrile)

    • A surfactant/stabilizer (e.g., Poloxamer 188 or PVA)

    • Deionized water

    • Magnetic stirrer and high-speed homogenizer or sonicator

  • Procedure:

    • Dissolve this compound and the polymer (e.g., PLGA) in the organic solvent to form the organic phase.

    • Dissolve the surfactant in deionized water to form the aqueous phase.

    • Add the organic phase dropwise to the aqueous phase under constant stirring.

    • Homogenize or sonicate the resulting emulsion to reduce the particle size.

    • Stir the nanoparticle suspension at room temperature for several hours to allow the organic solvent to evaporate.

    • The resulting nanoparticle suspension can be purified by centrifugation and resuspension in fresh deionized water.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a potential signaling pathway affected by this compound and a general experimental workflow for testing its effects.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare High-Concentration This compound Stock (e.g., in DMSO) dilution Dilute Stock to Working Concentration in Cell Culture Medium stock->dilution treatment Treat Cells with This compound dilution->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment incubation Incubate for Desired Time treatment->incubation lysis Cell Lysis incubation->lysis viability Cell Viability Assay (e.g., MTT, CCK-8) incubation->viability western Western Blot (e.g., for p-ERK, NF-κB) lysis->western

Caption: Experimental workflow for in vitro studies of this compound.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Oxy This compound Oxy->Receptor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., AP-1) ERK_n->TF Gene Gene Expression (e.g., Proliferation, Apoptosis) TF->Gene NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxy This compound IKK IKK Oxy->IKK Inhibition IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB IkB_NFkB->NFkB_n NF-κB Translocation Gene Inflammatory Gene Expression NFkB_n->Gene

Technical Support Center: Oxychelerythrine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide: Common Issues with Oxychelerythrine in Aqueous Solutions

Researchers working with aqueous solutions of this compound may encounter several stability-related issues. This guide provides a structured approach to troubleshooting these common problems.

Observed Issue Potential Cause Recommended Action
Precipitation or Cloudiness Poor solubility, pH-dependent solubility, degradation leading to insoluble products.1. Verify the pH of the solution and adjust if necessary, as the solubility of alkaloids like this compound can be highly pH-dependent.2. Consider the use of co-solvents or solubilizing agents.3. Filter the solution and analyze the precipitate to determine if it is the parent compound or a degradation product.
Color Change Degradation of the chromophore in the this compound molecule, often due to oxidation or photolysis.1. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1][2]2. Purge the solvent with an inert gas (e.g., nitrogen or argon) before and after dissolving the compound to minimize oxidation.[3]3. Investigate the effect of antioxidants.
Loss of Bioactivity or Potency Chemical degradation of the active this compound molecule.1. Perform a stability-indicating assay (e.g., HPLC) to quantify the amount of intact this compound remaining over time.2. Conduct forced degradation studies to identify the primary degradation pathways (hydrolysis, oxidation, photolysis).[4][5][6]3. Adjust storage conditions (e.g., lower temperature, protect from light, control pH) to mitigate the identified degradation pathways.[2][7][8]
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Utilize a stability-indicating analytical method capable of resolving the parent compound from its degradants.[5]2. Characterize the structure of the new peaks using techniques such as LC-MS/MS and NMR to understand the degradation pathway.[3][9][10][11]3. Evaluate the potential impact of these degradation products on your experimental results.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary factors that can affect the stability of this compound in an aqueous solution?

A1: While specific data for this compound is unavailable, the stability of similar alkaloid compounds in aqueous solutions is typically influenced by pH, temperature, light, and the presence of oxidizing agents.[2][7][8][12][13] Hydrolysis, oxidation, and photolysis are common degradation pathways for complex organic molecules.[1]

Q2: How can I determine the optimal storage conditions for my this compound solution?

A2: To determine optimal storage conditions, a systematic stability study should be conducted. This involves exposing the solution to a range of conditions (e.g., different pH values, temperatures, and light exposures) and monitoring the concentration of intact this compound over time using a validated, stability-indicating analytical method.[5][13]

Experimental Protocols

Q3: How do I perform a forced degradation study for this compound?

A3: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5][6] While specific conditions for this compound must be optimized, a general approach is as follows:

  • Acid Hydrolysis: Treat the solution with an acid (e.g., 0.1 M to 1 M HCl) at room temperature or elevated temperature.[1][9]

  • Base Hydrolysis: Treat the solution with a base (e.g., 0.1 M to 1 M NaOH) at room temperature or elevated temperature.[1][9]

  • Oxidation: Expose the solution to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[3]

  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).

  • Photodegradation: Expose the solution to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines).[1]

Samples should be analyzed at various time points to track the formation of degradants. The goal is to achieve 5-20% degradation to ensure that the degradation products are likely to be observed.[1]

Q4: What analytical methods are suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for stability testing of pharmaceuticals.[9][14][15] For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is highly recommended.[11][16] The chosen analytical method must be validated to be "stability-indicating," meaning it can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[5]

Visualizing Experimental Workflows

Troubleshooting Workflow for this compound Solution Instability

start Instability Observed (e.g., precipitation, color change) check_ph Measure pH of the Solution start->check_ph protect_light Protect from Light start->protect_light Color change observed control_oxygen Control Oxygen Exposure (e.g., inert gas) start->control_oxygen Suspected oxidation analyze_precipitate Analyze Precipitate (if applicable) start->analyze_precipitate Precipitation observed stability_assay Perform Stability-Indicating Assay (e.g., HPLC) start->stability_assay Loss of activity adjust_ph Adjust pH and Monitor check_ph->adjust_ph pH out of expected range forced_degradation Conduct Forced Degradation Study stability_assay->forced_degradation Degradation confirmed identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants optimize_storage Optimize Storage Conditions identify_degradants->optimize_storage

Caption: A logical workflow for troubleshooting common stability issues encountered with this compound solutions.

Forced Degradation Study Workflow

start Prepare this compound Stock Solution stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.1M HCl) stress_conditions->acid base Base Hydrolysis (e.g., 0.1M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal Stress (e.g., 60°C) stress_conditions->thermal photo Photolytic Stress (UV/Vis light) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (HPLC) sampling->analysis evaluation Evaluate Degradation Profile and Pathways analysis->evaluation

Caption: A general workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Overcoming Resistance to Oxychelerythrine in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming suspected or confirmed resistance to oxychelerythrine and the closely related compound, chelerythrine, in bacterial strains. While this compound and chelerythrine are distinct benzophenanthridine alkaloids, they share a similar core structure, and much of the available antimicrobial research has been conducted on chelerythrine. Therefore, this guide will primarily reference chelerythrine, with the understanding that the principles and methodologies are likely applicable to this compound.

Chelerythrine exhibits a multi-target antibacterial mechanism, including disruption of the bacterial cell wall and membrane, inhibition of protein biosynthesis, and induction of oxidative stress.[1] This multi-faceted approach is thought to reduce the likelihood of resistance development. However, as with any antimicrobial agent, the potential for bacterial resistance exists. This guide offers structured advice for identifying and addressing such resistance.

Frequently Asked Questions (FAQs)

Q1: My bacterial strain is showing reduced susceptibility to this compound/chelerythrine. What are the possible mechanisms of resistance?

A1: While specific resistance mechanisms to this compound/chelerythrine are not yet extensively documented in the literature, bacteria can develop resistance to antimicrobial compounds, including plant-derived alkaloids, through several general mechanisms[2][3]:

  • Increased Efflux: The bacterium may actively pump the compound out of the cell using efflux pumps, preventing it from reaching its intracellular targets.[4][5][6] This is a common resistance mechanism against a wide range of structurally diverse compounds.[5]

  • Target Modification: Mutations in the bacterial genes encoding the molecular targets of this compound/chelerythrine can alter the target sites, reducing the binding affinity of the compound and rendering it less effective.

  • Enzymatic Degradation: The bacteria may produce enzymes that chemically modify or degrade the this compound/chelerythrine molecule, inactivating it.

Q2: How can I experimentally determine if efflux pumps are responsible for the observed resistance?

A2: You can perform an efflux pump inhibition assay. This involves comparing the Minimum Inhibitory Concentration (MIC) of this compound/chelerythrine in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI suggests that efflux is a contributing factor to the resistance.

Q3: What are some common efflux pump inhibitors I can use?

A3: Commonly used broad-spectrum efflux pump inhibitors include:

  • Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): Known to inhibit Resistance-Nodulation-Division (RND) family efflux pumps.[6]

  • Carbonyl cyanide m-chlorophenylhydrazone (CCCP): A protonophore that disrupts the proton motive force, which powers many efflux pumps.

  • Reserpine: A plant alkaloid that has been shown to inhibit efflux pumps in Staphylococcus aureus.[6]

  • Verapamil: A calcium channel blocker that also exhibits efflux pump inhibitory activity.

Q4: My experiments suggest resistance is not due to efflux pumps. What is the next logical step?

A4: The next step is to investigate the possibility of target modification. This typically involves whole-genome sequencing of the resistant strain and comparison to the genome of a susceptible (wild-type) strain. Look for mutations in genes that are plausible targets for this compound/chelerythrine, such as those involved in cell division, cell envelope biosynthesis, or protein synthesis.

Q5: Can I use this compound/chelerythrine in combination with other antibiotics to overcome resistance?

A5: Yes, this is a very promising strategy. Chelerythrine has been shown to have synergistic effects with conventional antibiotics, restoring their efficacy against resistant strains.[7][8] For example, it can be used in combination with β-lactam antibiotics to combat Methicillin-Resistant Staphylococcus aureus (MRSA).[7] A checkerboard assay is the standard method to determine if two compounds have a synergistic, additive, or antagonistic effect.

Troubleshooting Guides

Guide 1: Investigating High MIC Values for this compound/Chelerythrine

This guide provides a step-by-step workflow for troubleshooting experiments where bacterial strains exhibit unexpectedly high Minimum Inhibitory Concentration (MIC) values for this compound or chelerythrine.

Problem: The observed MIC of this compound/chelerythrine for your bacterial strain is significantly higher than published values or your historical data for susceptible strains.

Table 1: Troubleshooting High MIC Values

Potential Cause Troubleshooting Steps Expected Outcome
Experimental Error 1. Verify Inoculum Density: Ensure the bacterial suspension is standardized (e.g., to a 0.5 McFarland standard). 2. Check Media and Reagents: Confirm the correct media was used and that the this compound/chelerythrine stock solution is not degraded. 3. Incubation Conditions: Verify the correct incubation time and temperature.MIC values should become consistent with expected ranges for susceptible strains.
Intrinsic Resistance 1. Literature Review: Check if the bacterial species is known to be intrinsically resistant to benzophenanthridine alkaloids. 2. Comparative MIC Testing: Test the compound against a known susceptible control strain.The control strain will show a low MIC, confirming the test strain's intrinsic resistance.
Acquired Resistance 1. Perform Efflux Pump Inhibition Assay: See Protocol 2. 2. Sequence Target Genes: See Protocol 3. 3. Test for Enzymatic Degradation: This is a more complex investigation involving co-incubation of the compound with bacterial lysates and subsequent analysis (e.g., by HPLC) to detect degradation products.A decrease in MIC with an EPI, identification of target gene mutations, or evidence of compound degradation will point to the specific resistance mechanism.

Experimental Workflow for Investigating Acquired Resistance

G start High MIC Observed exp_error Check for Experimental Error start->exp_error control_strain Test Against Susceptible Control Strain exp_error->control_strain efflux_assay Perform Efflux Pump Inhibition Assay (Protocol 2) control_strain->efflux_assay mic_reduced MIC Significantly Reduced? efflux_assay->mic_reduced efflux_confirmed Conclusion: Efflux is a Resistance Mechanism mic_reduced->efflux_confirmed Yes target_sequencing Sequence Potential Target Genes (Protocol 3) mic_reduced->target_sequencing No mutations_found Mutations Found? target_sequencing->mutations_found target_mod_confirmed Conclusion: Target Modification is a Likely Resistance Mechanism mutations_found->target_mod_confirmed Yes degradation_assay Investigate Enzymatic Degradation mutations_found->degradation_assay No

Caption: Workflow for troubleshooting high MIC values.

Guide 2: Overcoming Resistance with Combination Therapy

This guide outlines how to use this compound/chelerythrine in combination with other antibiotics to overcome resistance.

Problem: Your bacterial strain is resistant to a particular antibiotic, and you want to test if this compound/chelerythrine can restore its susceptibility.

Table 2: Combination Therapy Troubleshooting

Step Procedure Expected Outcome
1. Determine Individual MICs Determine the MIC of the antibiotic and this compound/chelerythrine individually against the resistant strain.Establishes baseline susceptibility.
2. Perform Checkerboard Assay See Protocol 1.Determines the Fractional Inhibitory Concentration (FIC) index.
3. Interpret FIC Index - FIC ≤ 0.5: Synergistic effect. - 0.5 < FIC ≤ 4: Additive or indifferent effect. - FIC > 4: Antagonistic effect.Identification of a synergistic combination that can be used to overcome resistance.
4. Time-Kill Assay (Optional) Perform a time-kill assay with the synergistic concentrations to confirm bactericidal or bacteriostatic activity over time.Provides a more dynamic view of the synergistic interaction.

Signaling Pathway for Synergistic Action (Hypothesized)

G cluster_0 Bacterial Cell This compound This compound/ Chelerythrine Membrane Cell Membrane/ Wall Disruption This compound->Membrane Resistance Resistance Mechanism (e.g., Efflux, Target Protection) This compound->Resistance Inhibits/Bypasses Antibiotic Conventional Antibiotic (e.g., β-lactam) Target Antibiotic Target (e.g., PBP) Antibiotic->Target Membrane->Antibiotic Increases Permeability to CellDeath Bacterial Cell Death Target->CellDeath Resistance->Target Blocks

Caption: Hypothesized synergistic action of this compound and a conventional antibiotic.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, or antagonistic effect of combining this compound/chelerythrine with another antibiotic.

Methodology:

  • Prepare Antibiotic Solutions: Prepare stock solutions of this compound/chelerythrine and the partner antibiotic at a concentration of at least 10 times the highest concentration to be tested.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, serially dilute the partner antibiotic along the x-axis and this compound/chelerythrine along the y-axis in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.[7] Include wells with each compound alone as controls, as well as a growth control well with no antimicrobial agents.

  • Incubate: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MICs: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Determine the MIC of each compound alone and in combination.

  • Calculate FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FIC of compound A + FIC of compound B Where:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

  • Interpret Results:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Protocol 2: Efflux Pump Inhibition Assay

Objective: To determine if efflux pumps contribute to resistance to this compound/chelerythrine.

Methodology:

  • Determine MIC of this compound/Chelerythrine: First, determine the baseline MIC of your compound against the resistant bacterial strain.

  • Select an Efflux Pump Inhibitor (EPI): Choose a suitable EPI (e.g., PAβN, CCCP). Determine a sub-inhibitory concentration of the EPI that does not affect bacterial growth on its own.

  • Perform MIC Assay with EPI: Perform a standard MIC assay for this compound/chelerythrine, but in the presence of the sub-inhibitory concentration of the chosen EPI in all wells.

  • Compare MICs: Compare the MIC of this compound/chelerythrine with and without the EPI.

  • Interpretation: A four-fold or greater reduction in the MIC in the presence of the EPI is generally considered indicative of efflux pump activity being a significant mechanism of resistance.

Protocol 3: Identification of Resistance-Conferring Mutations

Objective: To identify genetic mutations that may be responsible for resistance to this compound/chelerythrine.

Methodology:

  • Isolate Genomic DNA: Extract high-quality genomic DNA from both the resistant bacterial strain and a susceptible (wild-type) control strain.

  • Whole-Genome Sequencing (WGS): Perform WGS on both DNA samples.

  • Comparative Genomics: Align the genome sequence of the resistant strain to the susceptible strain's genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Gene Annotation and Analysis: Annotate the identified mutations to determine which genes are affected. Prioritize non-synonymous mutations in genes that are plausible targets for the antimicrobial compound (e.g., genes involved in cell division, cell wall synthesis, protein synthesis) or in regulatory genes that control the expression of potential resistance mechanisms like efflux pumps.

  • Confirmation of Causality (Optional but Recommended): To confirm that an identified mutation is responsible for resistance, you can use techniques like site-directed mutagenesis to introduce the mutation into the susceptible strain and then re-test its MIC. Alternatively, complementation of the resistant strain with a wild-type copy of the mutated gene should restore susceptibility.

References

Optimizing Oxychelerythrine Dosage for Cytotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Oxychelerythrine dosage for cytotoxicity assays. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: Based on published data, a sensible starting point for dose-response experiments with this compound (often referred to as Chelerythrine Chloride in literature) is a wide concentration range from 0.1 µM to 100 µM. This range will likely encompass the half-maximal inhibitory concentration (IC50) for most cancer cell lines. For initial screening, a logarithmic or semi-logarithmic dilution series (e.g., 0.1, 1, 10, 100 µM) is recommended to efficiently determine the effective concentration range.

Q2: How should I prepare a stock solution of this compound?

A2: this compound chloride is soluble in Dimethyl Sulfoxide (DMSO) and water.[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. For aqueous solutions, be aware that the solubility is lower than in DMSO.[2]

Q3: Which cytotoxicity assay is most suitable for use with this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess the cytotoxic effects of this compound. However, it is important to be aware that some compounds can interfere with the MTT assay by directly reducing the tetrazolium salt, leading to inaccurate results.[3] It is advisable to include a control where this compound is added to the medium in the absence of cells to check for any direct reduction of MTT. Alternative assays to consider include the Sulforhodamine B (SRB) assay, which measures total protein content, or assays that measure membrane integrity, such as the lactate dehydrogenase (LDH) release assay.

Troubleshooting Guide

Q1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors:

  • Cell Density: The initial number of cells seeded can significantly impact the apparent IC50. Ensure you use a consistent cell seeding density for all experiments. It is recommended to determine the optimal cell number by performing a cell titration prior to the cytotoxicity assay.[2]

  • Incubation Time: The duration of drug exposure can affect the IC50 value. A longer incubation time may result in a lower IC50. Standardize the incubation period (e.g., 24, 48, or 72 hours) across all your experiments for comparability.

  • Assay-Specific Variability: As mentioned, compounds can interfere with certain assays. If using the MTT assay, consider the possibility of direct MTT reduction by this compound and include appropriate controls.[3]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variability. Use calibrated pipettes and ensure thorough mixing at each dilution step.

Q2: I am observing high background absorbance in my control wells. What should I do?

A2: High background absorbance can be caused by several factors:

  • Contamination: Microbial contamination of your cell cultures or reagents can lead to high background signals. Regularly check your cultures for any signs of contamination.

  • Medium Components: Phenol red in the culture medium can contribute to background absorbance. Consider using a phenol red-free medium for the assay.

  • Compound Precipitation: At higher concentrations, this compound may precipitate out of solution, which can interfere with absorbance readings. Visually inspect your wells for any signs of precipitation before adding the assay reagent.

Q3: My cells are showing signs of stress even at very low concentrations of this compound. Is this expected?

A3: this compound is a potent compound, and some cell lines may be particularly sensitive. It is also known to have multiple cellular targets, including protein kinase C (PKC) and the Bcl-2 family of proteins.[1] These off-target effects could contribute to cellular stress at low concentrations. If you observe unexpected sensitivity, it is recommended to:

  • Expand your dose-response curve to include even lower concentrations to accurately determine the IC50.

  • Consider the use of a different, less sensitive cell line for comparison, if appropriate for your research question.

  • Investigate the specific signaling pathways being affected at these low concentrations to understand the mechanism of action.

Quantitative Data

The following table summarizes the reported IC50 values of this compound (Chelerythrine) in various cancer cell lines. Note that these values can vary depending on the experimental conditions.

Cell LineCancer TypeIC50 (µM)Reference
Jurkat clone e6-1Leukemia0.53 - 7.94[4]
THP-1Leukemia0.18 - 7.94[4]
L-1210Leukemia0.53[5]
NCI-H1703Non-Small Cell LungSee reference[6]
SK-LU-1Non-Small Cell LungSee reference[6]
HLCSCNon-Small Cell LungSee reference[6]
HEK-293Renal CancerSee reference[7]
SW-839Renal CancerSee reference[7]
HTB-26Breast Cancer10 - 50[8]
PC-3Pancreatic Cancer10 - 50[8]
HepG2Hepatocellular Carcinoma10 - 50[8]
HCT116Colorectal Cancer22.4[8]
HeLaCervical Cancer7.5[9]

Experimental Protocols

Detailed Methodology for Determining the Optimal Dosage of this compound

This protocol outlines the steps for a standard cytotoxicity assay to determine the IC50 of this compound.

1. Materials:

  • This compound chloride

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium (with and without phenol red)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS) or other viability assay reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of working concentrations (e.g., 2X the final desired concentrations).

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Dosage cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding stock_solution Prepare this compound Stock Solution (10 mM in DMSO) serial_dilution Perform Serial Dilutions stock_solution->serial_dilution treatment Treat Cells with this compound cell_seeding->treatment serial_dilution->treatment incubation Incubate (24, 48, or 72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay read_plate Read Absorbance viability_assay->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: A flowchart of the experimental workflow for determining the optimal dosage of this compound.

signaling_pathway Signaling Pathways of this compound-Induced Cytotoxicity cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound PKC PKC This compound->PKC Inhibits RAF_MEK_ERK RAF/MEK/ERK Pathway This compound->RAF_MEK_ERK Activates Akt_mTOR Akt/mTOR Pathway This compound->Akt_mTOR Inhibits Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 Inhibits Bax Bax This compound->Bax Promotes Apoptosis Apoptosis RAF_MEK_ERK->Apoptosis Akt_mTOR->Apoptosis Bcl2->Bax Mito Mitochondrial Membrane Potential Loss Bax->Mito Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase3->Apoptosis CytC Cytochrome c release Mito->CytC CytC->Caspase9 Activates

Caption: A diagram illustrating the signaling pathways involved in this compound-induced cytotoxicity.

References

Troubleshooting Oxychelerythrine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxychelerythrine. Our aim is to help you overcome common challenges, particularly precipitation issues in cell culture media, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as Chelerythrine, is a benzophenanthridine alkaloid.[1][2] It is widely recognized as a potent, cell-permeable inhibitor of Protein Kinase C (PKC).[3][4] However, research also indicates that it can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways, independent of PKC inhibition.[5]

Q2: Why is my this compound precipitating in my cell culture medium?

A2: this compound precipitation in cell culture media can be attributed to several factors:

  • Limited Aqueous Solubility: this compound chloride has limited solubility in aqueous solutions.[3]

  • Interaction with Serum Proteins: If you are using a serum-containing medium, this compound can bind to serum albumin, which may lead to precipitation.

  • pH of the Medium: The charge and conformation of this compound are pH-dependent. In the neutral to slightly alkaline pH of typical cell culture media (7.2-7.4), the charged iminium form is prevalent, which can interact with other charged molecules in the medium.[6]

  • High Concentration: Exceeding the solubility limit of this compound in the final culture volume will cause it to precipitate.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[3] It is soluble in DMSO at concentrations up to approximately 0.25 mg/mL[3] to 10 mM.[5]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A4: While this compound chloride is soluble in water up to 10 mM, it is sparingly soluble in aqueous buffers.[3][5] It is not recommended to store aqueous solutions for more than one day.[3] For cell-based assays, it is best to prepare a concentrated stock in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q5: How can I minimize the final DMSO concentration in my cell culture?

A5: To minimize the final DMSO concentration, prepare a high-concentration stock solution of this compound in DMSO. This allows for a smaller volume of the stock solution to be added to your culture medium to achieve the desired final concentration of this compound, thereby keeping the DMSO concentration low (typically below 0.5%).

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Data Presentation

Table 1: Solubility of this compound (Chelerythrine Chloride)

SolventMaximum ConcentrationReference
DMSO~0.25 mg/mL - 10 mM[3][5]
Water10 mM[5]
Aqueous BuffersSparingly soluble[3]

Table 2: pH-Dependent Forms of this compound

pH RangePredominant FormCharacteristicsReference
2.0 - 6.0Charged Quaternary (Iminium)Exclusively binds to DNA and RNA.[7]
> 9.0Neutral Pseudo-base (Alkanolamine)-[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound chloride powder

    • Anhydrous, sterile DMSO

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound chloride powder and DMSO to come to room temperature.

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound chloride powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or pipette up and down to ensure the compound is fully dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and protect from light.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Diluting this compound into Cell Culture Medium

  • Materials:

    • Prepared this compound stock solution (in DMSO)

    • Pre-warmed cell culture medium (serum-free or serum-containing)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Pre-warm the cell culture medium to 37°C.

    • Perform a serial dilution of the this compound stock solution in pre-warmed medium to reach the final desired concentration.

    • When adding the this compound solution to the bulk of the cell culture medium, add it dropwise while gently swirling the flask or plate to ensure rapid and uniform mixing. This helps to avoid localized high concentrations that can lead to precipitation.

    • Visually inspect the medium for any signs of precipitation immediately after addition and before treating the cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Use cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment prep1 Weigh this compound Powder prep2 Dissolve in Sterile DMSO prep1->prep2 prep3 Aliquot into Amber Tubes prep2->prep3 prep4 Store at -20°C prep3->prep4 dil1 Thaw Stock Solution prep4->dil1 Retrieve for experiment dil2 Pre-warm Cell Culture Medium dil3 Add Stock Dropwise to Medium dil4 Gently Mix dil5 Visually Inspect for Precipitate treat1 Add Working Solution to Cells dil5->treat1 If no precipitate treat2 Incubate

Caption: Workflow for preparing and using this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation action action result result start Precipitation Observed? q1 Is the final concentration too high? start->q1 action1 Lower the final concentration q1->action1 Yes q2 Using serum-containing medium? q1->q2 No result1 Problem Solved action1->result1 action2 Consider using serum-free medium or reducing serum concentration q2->action2 Yes q3 Was the stock added too quickly? q2->q3 No action2->result1 action3 Add stock solution dropwise while gently mixing q3->action3 Yes q4 Is the medium pH optimal? q3->q4 No action3->result1 action4 Consider preparing fresh medium and re-checking pH q4->action4 Yes q5 Was the medium pre-warmed? q4->q5 No action4->result1 action5 Ensure medium is at 37°C before adding this compound q5->action5 Yes end Consult further technical support q5->end No action5->result1

Caption: Decision tree for troubleshooting precipitation.

signaling_pathway Simplified Signaling Pathways of this compound cluster_pkc PKC Pathway cluster_mapk MAPK Pathway Oxy This compound PKC PKC Oxy->PKC Inhibits MEKK1 MEKK1 Oxy->MEKK1 Activates PKC_downstream Downstream Effectors PKC->PKC_downstream Phosphorylation MKK4 MKK4 MEKK1->MKK4 JNK JNK MKK4->JNK p38 p38 MKK4->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

Caption: this compound's effects on signaling pathways.

References

Technical Support Center: Oxychelerythrine Handling and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Oxychelerythrine during experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like many benzophenanthridine alkaloids, this compound is susceptible to degradation from exposure to light, suboptimal pH, and elevated temperatures. Oxidative processes can also contribute to its degradation. It is crucial to control these factors throughout your experiment to ensure the integrity of the compound.

Q2: How should I store this compound powder and stock solutions?

A2: Proper storage is critical for the long-term stability of this compound. Based on stability data for the closely related compound chelerythrine, the following storage conditions are recommended:

  • Powder: Store at -20°C for long-term stability (up to 3 years).[1][2]

  • Stock Solutions: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year or at -20°C for up to one month.[1][2][3] Solutions should be protected from light and moisture.[3]

Q3: In which solvents should I dissolve this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for related benzophenanthridine alkaloids like chelerythrine.[1][2] For aqueous solutions, the chloride salt form of related alkaloids, such as sanguinarine, has been noted to have enhanced water solubility and stability.[4] When preparing aqueous solutions, it is advisable to use a buffer to maintain a stable pH.

Q4: What is the optimal pH range for working with this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results. Degradation of this compound due to improper storage or handling.1. Review your storage conditions. Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. 2. Prepare fresh stock solutions from powder. 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Visible color change or precipitation in the solution. pH shift, exposure to light, or solvent evaporation.1. Check the pH of your experimental buffer and adjust if necessary. 2. Always store solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Ensure vials are properly sealed to prevent solvent evaporation.
Unexpected peaks in analytical chromatography (e.g., HPLC). Presence of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Optimize your chromatographic method to ensure separation of the parent compound from any degradants.[7] 3. Handle the compound under inert gas (e.g., argon or nitrogen) if oxidation is suspected.

Data Presentation

Table 1: Recommended Storage Conditions for Benzophenanthridine Alkaloids ( extrapolated for this compound)

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 years[1][2]Protect from light and moisture.
Stock Solution (in DMSO) -80°CUp to 1 year[1][2][3]Aliquot to avoid freeze-thaw cycles. Use amber vials.
Stock Solution (in DMSO) -20°CUp to 1 month[1][2]Aliquot to avoid freeze-thaw cycles. Use amber vials.

Table 2: Factors Influencing the Stability of Benzophenanthridine Alkaloids

FactorEffect on StabilityRecommendation
Light Can induce photodegradation.Work in a dimly lit area. Use amber vials or foil-wrapped containers for solutions.[8][9]
Temperature Higher temperatures accelerate degradation.Store at recommended low temperatures. Avoid leaving solutions at room temperature for extended periods.[10]
pH Can alter the chemical form and stability.Maintain a consistent, mildly acidic to neutral pH (e.g., 6-7.5) using a suitable buffer system.[5]
Oxygen Can lead to oxidative degradation.For sensitive experiments, degas solvents and handle solutions under an inert atmosphere (e.g., nitrogen or argon). Consider the addition of antioxidants if compatible with the experimental design.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solution
  • Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of powder in a fume hood.

    • Dissolve the powder in high-purity, anhydrous DMSO to the desired concentration. Gentle warming (40-50°C) and agitation may be necessary for complete solubilization.

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

  • Use in Experiments:

    • When ready to use, thaw an aliquot rapidly and keep it on ice.

    • Dilute the stock solution in your experimental buffer just prior to use.

    • Protect the working solution from light throughout the experiment.

Protocol 2: Forced Degradation Study for a Stability-Indicating Assay

This protocol is adapted from general guidelines for forced degradation studies and should be optimized for your specific analytical methods.[16][17][18]

  • Acid and Base Hydrolysis:

    • Incubate this compound solution with 0.1 M HCl and separately with 0.1 M NaOH at room temperature.

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

    • Collect samples at different time intervals.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat (e.g., 70°C) in an oven.

    • Expose a solution of this compound to the same temperature.

    • Analyze samples at set time points.

  • Photodegradation:

    • Expose an this compound solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.[8][19][20][21]

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same environment to serve as a dark control.[8][9]

    • Analyze both the exposed and dark control samples after a defined exposure period.

  • Analysis:

    • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection, to separate and identify any degradation products.

Mandatory Visualization

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis powder This compound Powder (-20°C, dark, dry) dissolve Dissolve in Anhydrous DMSO powder->dissolve Equilibrate to RT stock Stock Solution (-80°C) (DMSO, aliquoted, dark) working Prepare Working Solution (in buffered medium) stock->working Thaw & Dilute dissolve->stock Aliquot experiment Perform Experiment (Protect from light) working->experiment analysis Data Analysis experiment->analysis

Caption: Workflow for handling this compound to minimize degradation.

degradation_pathway Logical Relationships in this compound Degradation cluster_stressors Stress Factors This compound This compound (Stable) Degradation Degradation Products (Inactive/Altered) This compound->Degradation Light Light (Photons) Light->Degradation Heat Heat (Thermal Energy) Heat->Degradation pH Incorrect pH (H+ / OH-) pH->Degradation Oxygen Oxygen (Oxidizing Agent) Oxygen->Degradation

References

Technical Support Center: Minimizing Off-Target Effects of Oxychelerythrine in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of Oxychelerythrine in experimental settings. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues and provide detailed protocols to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a benzophenanthridine alkaloid, a derivative of chelerythrine. It is recognized primarily as a kinase inhibitor.[1] Its mechanism of action involves the inhibition of various protein kinases, which are crucial enzymes in cellular signaling pathways that regulate processes such as cell growth, proliferation, differentiation, and apoptosis (programmed cell death). By blocking the activity of specific kinases, this compound can modulate these pathways, making it a compound of interest in cancer research and other therapeutic areas.

Q2: What are "off-target" effects, and why are they a concern when using this compound?

Q3: How can I determine if the cellular phenotype I observe is a true on-target effect of this compound?

Validating that an observed phenotype is a direct result of on-target inhibition is crucial. Several experimental strategies can be employed:

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different kinase inhibitor that targets the same primary protein but has a distinct chemical structure. If this second inhibitor reproduces the same phenotype, it strengthens the evidence for an on-target effect.

  • Perform a Rescue Experiment: If possible, introduce a version of the target protein that is resistant to this compound into your cells. If the inhibitor no longer produces the same phenotype in the presence of the resistant target, this provides strong evidence for on-target activity.

  • Knockdown/Knockout of the Target Gene: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the resulting phenotype mimics the effect of this compound treatment, it supports an on-target mechanism.[3]

Q4: What are the known signaling pathways affected by this compound and its analogs?

This compound and its closely related analog, chelerythrine, have been shown to influence several key signaling pathways, primarily those involved in cell survival and apoptosis:

  • PI3K/Akt/mTOR Pathway: Studies on eththis compound, a derivative of this compound, have demonstrated its ability to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the activation of mitochondrial apoptosis in colorectal cancer cells.[4] This pathway is a central regulator of cell growth, proliferation, and survival.[5][6][7]

  • MAPK Pathway: Chelerythrine has been observed to activate the ERK MAPK pathway, which can, under certain cellular contexts, promote apoptosis.[8][9]

  • Apoptosis Pathway: Both this compound and chelerythrine are known to induce apoptosis. They can trigger the intrinsic mitochondrial apoptosis pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspases, such as caspase-9 and caspase-3.[10][11][12][13][14]

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in research experiments.

Problem Possible Cause Suggested Solution
High cellular toxicity observed at concentrations expected to be selective. Off-target effects: this compound may be inhibiting essential cellular kinases or other proteins, leading to cytotoxicity that is independent of the intended target.1. Determine the IC50 for your cell line: Perform a dose-response curve to find the concentration that inhibits 50% of cell viability. Use concentrations at or below this IC50 for your experiments. 2. Perform a Kinase Selectivity Profile: Submit this compound for screening against a broad panel of kinases to identify potential off-targets (see Experimental Protocols). 3. Use a more selective inhibitor: If available, use a different inhibitor for your target with a better-documented selectivity profile.
Inconsistent or non-reproducible experimental results. 1. Compound Instability: this compound may be unstable in your experimental media or sensitive to light. 2. Off-target effects: The observed variability could be due to differential expression of off-target proteins across cell passages or experimental conditions.1. Prepare fresh stock solutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Protect solutions from light. 2. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to your target protein in your specific cellular model (see Experimental Protocols). 3. Control for cell passage number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
Observed phenotype does not match previously published data for the target. 1. Off-target dominance: The observed phenotype may be primarily driven by an off-target effect of this compound in your specific cell type. 2. Different experimental conditions: Variations in cell line, media, or treatment duration can lead to different biological outcomes.1. Validate on-target effect: Use the strategies outlined in FAQ #3 (secondary inhibitor, rescue experiment, or target knockdown) to confirm the phenotype is linked to the intended target. 2. Carefully replicate published conditions: Ensure that your experimental setup closely matches that of the original publication.
Difficulty interpreting kinase profiling data. Complexity of the data: Large kinase panels can generate a significant amount of data, making it challenging to distinguish meaningful off-targets from background noise.1. Focus on potent off-targets: Prioritize off-targets that are inhibited with a potency (e.g., IC50 or Kd) similar to or greater than the intended target. 2. Consider cellular context: Evaluate if the identified off-targets are expressed at significant levels in your experimental cell line. 3. Use selectivity scores: Quantify selectivity using metrics like the Gini coefficient or selectivity score (S-score) to compare the promiscuity of different inhibitors.

Experimental Protocols

Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases. This is crucial for identifying potential off-target interactions.[15][16]

Methodology:

  • Compound Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM). From this stock, create a series of dilutions to be used in the kinase assays.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of kinases (e.g., >300 kinases) representing different families of the human kinome.

  • Assay Format: Radiometric assays (e.g., using ³³P-ATP) are considered the gold standard as they directly measure the phosphorylation of a substrate.[15] Alternatively, fluorescence-based or luminescence-based assays can be used.

  • ATP Concentration: It is recommended to perform the initial screen at a fixed ATP concentration (e.g., 10 µM) and then follow up with IC50 determinations for high-potency hits at the Kₘ for ATP for each specific kinase.

  • Data Analysis:

    • The primary screen will yield the percent inhibition of each kinase at a single concentration of this compound.

    • For kinases showing significant inhibition (e.g., >50%), determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[17]

    • Present the data in a table comparing the IC50 values for the intended target versus the identified off-targets.

Data Presentation:

Table 1: Hypothetical Kinase Selectivity Profile for this compound

Kinase% Inhibition @ 1 µMIC50 (nM)Kinase Family
Target Kinase A (On-Target) 95% 50 TK
Off-Target Kinase B85%250TKL
Off-Target Kinase C60%1,500STE
Off-Target Kinase D30%>10,000CAMK
Off-Target Kinase E15%>10,000AGC

This table is for illustrative purposes. Actual data would be obtained from a kinase profiling service.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify the engagement of this compound with its intended target protein within intact cells.[10][11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Methodology:

  • Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: A positive target engagement is indicated by a higher amount of the soluble target protein in the this compound-treated samples at elevated temperatures compared to the vehicle-treated samples. This indicates that this compound binding stabilized the protein against thermal denaturation.

Visualizations

Signaling Pathways

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Data Interpretation Compound Preparation Compound Preparation Kinase Profiling Kinase Profiling Compound Preparation->Kinase Profiling IC50 Determination IC50 Determination Kinase Profiling->IC50 Determination Identify Off-Targets Identify Off-Targets IC50 Determination->Identify Off-Targets Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment CETSA CETSA This compound Treatment->CETSA Target Engagement Phenotypic Assays Phenotypic Assays This compound Treatment->Phenotypic Assays Biological Effect Validate On-Target Effects Validate On-Target Effects CETSA->Validate On-Target Effects Phenotypic Assays->Validate On-Target Effects Refine Experiment Refine Experiment Identify Off-Targets->Refine Experiment Validate On-Target Effects->Refine Experiment

pi3k_akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

References

Technical Support Center: Enhancing the Bioavailability of Oxychelerythrine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Oxychelerythrine. Given the limited specific data on this compound, this guide draws upon established principles for bioavailability enhancement of poorly soluble compounds and data from structurally related benzophenanthridine alkaloids like Chelerythrine and Sanguinarine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?

A1: As a benzophenanthridine alkaloid, this compound is anticipated to face challenges typical for this class of compounds, primarily low aqueous solubility.[1][2] Many promising therapeutic agents fall into the Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), where poor bioavailability can hinder clinical efficacy. The bioavailability of such compounds is often limited by their dissolution rate in the gastrointestinal fluids. Furthermore, related compounds can exist in different forms depending on the pH, which can affect their absorption.[3]

Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and why is it important?

A2: While the exact BCS class for this compound has not been formally reported, based on the characteristics of related benzophenanthridine alkaloids, it is likely to be a BCS Class II or IV compound, characterized by low solubility.[2][4] The BCS framework classifies drugs based on their aqueous solubility and intestinal permeability.[4][5] Knowing the BCS class is crucial as it helps in selecting the most appropriate formulation strategy. For a BCS Class II drug, enhancing the dissolution rate is the primary goal, whereas for a Class IV drug, both solubility and permeability enhancement strategies are necessary.

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A3: Several formulation strategies can be employed to overcome the low solubility of compounds like this compound. These include:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or nanosuspension technologies can improve the dissolution rate.[6]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix, often a polymer, can transform the crystalline drug into a more soluble amorphous form.[7]

  • Lipid-Based Formulations: These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS), can enhance the solubility and absorption of lipophilic drugs.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q4: Are there any known signaling pathways affected by this compound that I should be aware of for my pharmacodynamic studies?

A4: Direct signaling pathway data for this compound is scarce. However, the closely related compound, Chelerythrine, is a known potent inhibitor of Protein Kinase C (PKC).[8][9] It has also been reported to modulate other critical signaling pathways, including Nrf2, NF-κB, and p38 MAPK.[3][10] Researchers studying the pharmacodynamics of this compound may consider investigating its effects on these pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with poorly soluble compounds like this compound.

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations between subjects. Poor and erratic absorption due to low solubility. Food effects influencing dissolution and absorption.1. Implement a robust formulation strategy such as a nanosuspension or a solid dispersion to improve dissolution consistency. 2. Standardize feeding protocols for animal studies (e.g., fasted vs. fed state) to minimize food-related variability.
Low or undetectable plasma concentrations after oral administration. Very low bioavailability due to poor solubility and/or low permeability. Significant first-pass metabolism.1. Consider a dose-escalation study to determine if exposure increases with dose. 2. Evaluate different formulation approaches in parallel (e.g., lipid-based vs. polymer-based) to identify the most effective one. 3. Investigate the potential for first-pass metabolism by conducting an in vitro metabolism study using liver microsomes.
Precipitation of the compound in the gastrointestinal tract. The drug is solubilized in the formulation but precipitates upon dilution in the aqueous environment of the GI tract.1. For lipid-based formulations, optimize the surfactant and co-solvent concentrations to ensure the formation of a stable microemulsion upon dilution. 2. For solid dispersions, select a polymer that can maintain a supersaturated state of the drug in vivo.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution method does not accurately mimic the in vivo conditions.1. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that simulate the composition of intestinal fluids in the fasted and fed states. 2. Consider the pH-dependent solubility of benzophenanthridine alkaloids when designing dissolution studies.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following tables are provided as templates for researchers to organize their experimental findings.

Table 1: Formulation Composition for Bioavailability Enhancement Studies

Formulation IDDrug Loading (%)Formulation ApproachKey ExcipientsExcipient Ratio (w/w)
OXY-NP-0110NanosuspensionStabilizer (e.g., Poloxamer 188)1:0.5 (Drug:Stabilizer)
OXY-SD-0120Solid DispersionPolymer (e.g., HPMC-AS)1:4 (Drug:Polymer)
OXY-LIP-015LiposomesPhospholipid, Cholesterol2:1 (Phospholipid:Cholesterol)
Example Data

Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations in a Rodent Model

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension10Enter DataEnter DataEnter Data100 (Reference)
OXY-NP-0110Enter DataEnter DataEnter DataCalculate
OXY-SD-0110Enter DataEnter DataEnter DataCalculate
OXY-LIP-0110Enter DataEnter DataEnter DataCalculate

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

  • Preparation of Suspension: Disperse 100 mg of this compound and 50 mg of a suitable stabilizer (e.g., Poloxamer 188) in 10 mL of deionized water.

  • Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Milling Parameters: Mill the suspension at a specified speed (e.g., 2000 rpm) for a defined period (e.g., 2-4 hours), ensuring the temperature is controlled.

  • Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the final nanosuspension for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week before the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer the this compound formulations (e.g., aqueous suspension, nanosuspension) orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[11]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study Aqueous Suspension (Control) Aqueous Suspension (Control) Oral Administration to Rats Oral Administration to Rats Aqueous Suspension (Control)->Oral Administration to Rats Nanosuspension Nanosuspension Nanosuspension->Oral Administration to Rats Solid Dispersion Solid Dispersion Solid Dispersion->Oral Administration to Rats Lipid-Based Formulation Lipid-Based Formulation Lipid-Based Formulation->Oral Administration to Rats Blood Sampling Blood Sampling Oral Administration to Rats->Blood Sampling LC-MS/MS Analysis LC-MS/MS Analysis Blood Sampling->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Formulation Selection Formulation Selection Pharmacokinetic Analysis->Formulation Selection Bioavailability Enhancement Bioavailability Enhancement Formulation Selection->Bioavailability Enhancement

Caption: Experimental workflow for enhancing the bioavailability of this compound.

signaling_pathway This compound This compound PKC Protein Kinase C This compound->PKC Inhibition Downstream Effectors Downstream Effectors PKC->Downstream Effectors Phosphorylation Cellular Response Cellular Response Downstream Effectors->Cellular Response

Caption: Postulated signaling pathway of this compound via PKC inhibition.

References

Technical Support Center: Large-Scale Synthesis of Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Oxychelerythrine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the common synthetic routes.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the initial cycloaddition step - Incomplete lithiation of the toluamide starting material.- Degradation of the lithiated intermediate due to moisture or oxygen.- Competing side reactions.- Ensure strictly anhydrous and anaerobic reaction conditions (e.g., use oven-dried glassware, freshly distilled solvents, and an inert atmosphere like argon or nitrogen).- Use a freshly titrated solution of the organolithium reagent (e.g., n-BuLi or LDA).- Optimize the reaction temperature; lithiation is often performed at low temperatures (-78 °C) to minimize side reactions.- Slowly add the benzonitrile to the lithiated toluamide solution to control the reaction exotherm.
Difficulty in purifying the crude this compound - Presence of closely related benzophenanthridine alkaloid impurities.- Tarry byproducts from degradation or side reactions.- Poor solubility of the product.- Employ multi-step purification techniques. Start with column chromatography on silica gel or alumina, using a gradient elution of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or methanol).- Consider preparative High-Performance Liquid Chromatography (HPLC) for final purification to achieve high purity.- Recrystallization from a suitable solvent system can be effective for removing minor impurities. Experiment with different solvents and solvent mixtures.- If the product is a salt, consider converting it to the freebase (or vice versa) to alter its solubility and chromatographic behavior.
Incomplete conversion in the final oxidation step to form the planar aromatic system - Inefficient oxidizing agent.- Steric hindrance around the reaction center.- Degradation of the substrate under harsh oxidation conditions.- Screen a variety of oxidizing agents, such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), manganese dioxide (MnO₂), or air oxidation catalyzed by a metal complex.- Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid over-oxidation or degradation.- Ensure the starting material is of high purity, as impurities can interfere with the oxidation reaction.
Poor reproducibility on a larger scale - Inefficient heat transfer in larger reaction vessels.- Inadequate mixing.- Changes in reaction kinetics upon scale-up.- Use a reactor with efficient overhead stirring and a jacket for precise temperature control.- For exothermic reactions, control the rate of addition of reagents to manage the heat generated.- Perform a thorough process safety analysis before scaling up, including reaction calorimetry, to understand the thermal hazards.- Re-optimize reaction parameters (concentration, temperature, reaction time) at the larger scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the large-scale synthesis of this compound?

A1: A frequently cited method for the synthesis of this compound and other benzophenanthridine alkaloids is the lithiated toluamide-benzonitrile cycloaddition reaction. This approach involves the reaction of a lithiated N,N-diethyl-o-toluamide with a substituted benzonitrile to form a 3-arylisoquinoline intermediate, which is then further elaborated to the final this compound structure. A published synthesis reports a 6-step route starting from readily available toluamide and benzonitrile derivatives[1].

Q2: What are the critical parameters to control during the lithiation step?

A2: The lithiation of the toluamide is a critical step that requires stringent control of reaction conditions. Key parameters include:

  • Anhydrous and Anaerobic Conditions: The organolithium reagents are highly reactive towards water and oxygen. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent.

  • Temperature: The lithiation is typically performed at low temperatures, such as -78 °C (dry ice/acetone bath), to prevent decomposition of the lithiated intermediate and minimize side reactions.

  • Reagent Quality: The organolithium reagent (e.g., n-butyllithium or lithium diisopropylamide) should be freshly titrated to accurately determine its concentration.

Q3: What are the expected yields for the synthesis of this compound?

Q4: How can the purity of the final this compound product be assessed?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of pharmaceutical compounds. A well-developed HPLC method can separate this compound from its impurities and provide a quantitative measure of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if they are present in sufficient concentration.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product and can help in identifying unknown impurities.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Experimental Protocols

Key Experiment: Lithiated Toluamide-Benzonitrile Cycloaddition (Illustrative Protocol)

This protocol is a generalized representation based on the known chemistry for the synthesis of related benzophenanthridine alkaloids. Note: This protocol should be adapted and optimized for the specific substrates and scale of the reaction.

Materials:

  • N,N-Diethyl-o-toluamide

  • Substituted Benzonitrile

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in an appropriate solvent

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Low-temperature bath (-78 °C)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

  • Dissolve N,N-diethyl-o-toluamide in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-BuLi or LDA to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

  • In a separate flame-dried flask, dissolve the substituted benzonitrile in anhydrous THF.

  • Slowly add the benzonitrile solution to the lithiated toluamide solution at -78 °C. The reaction is often exothermic, so slow addition is crucial to maintain temperature control.

  • After the addition is complete, allow the reaction to stir at -78 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-arylisoquinoline intermediate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Illustrative Yields for a Multi-Step Synthesis of a Benzophenanthridine Alkaloid
Step Reaction Illustrative Yield (%) Key Parameters
1Formation of N,N-Diethyl-o-toluamide95Amide coupling reaction conditions
2Lithiation and Cycloaddition70-85Anhydrous conditions, low temperature (-78 °C)
3Reduction of the isoquinoline80-90Choice of reducing agent (e.g., NaBH₄)
4N-Methylation>90Methylating agent (e.g., methyl iodide), base
5Ring Closure/Cyclization60-75Acid or base catalysis, temperature
6Aromatization/Oxidation70-85Oxidizing agent (e.g., DDQ), reaction time
Overall - ~25-45 (Calculated) -

Note: These are illustrative yields and will vary depending on the specific substrates, reaction conditions, and scale.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_product Final Product start_toluamide Toluamide Derivative step1 Lithiation start_toluamide->step1 1. Lithiation Reagent start_benzonitrile Benzonitrile Derivative step2 Cycloaddition start_benzonitrile->step2 2. Add to Lithiated Intermediate step1->step2 step3 Intermediate Modification(s) step2->step3 3. Elaboration of the core step4 Final Ring Closure/Oxidation step3->step4 4. Final transformations purification Chromatography & Recrystallization step4->purification 5. Crude Product analysis Purity & Structural Analysis (HPLC, NMR, MS) purification->analysis 6. Purified Product product This compound analysis->product 7. Confirmed Structure & Purity

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Refining Protocols for Consistent Results with Chelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Chelerythrine. Chelerythrine is a natural benzophenanthridine alkaloid and a well-documented inhibitor of Protein Kinase C (PKC), exhibiting a range of biological activities, including the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Chelerythrine?

A1: Chelerythrine is a potent and selective inhibitor of Protein Kinase C (PKC).[2] It interacts with the catalytic domain of PKC, acting as a competitive inhibitor with respect to the phosphate acceptor and a non-competitive inhibitor with respect to ATP.[2] Its anti-cancer effects are largely attributed to this inhibition, which can lead to the induction of apoptosis (programmed cell death), cell cycle arrest, and autophagy-mediated cell death in various cancer cell lines.[3][4]

Q2: I am observing inconsistent anti-cancer effects with Chelerythrine in my cell cultures. What are the potential causes?

A2: Inconsistent results can arise from several factors:

  • Solubility and Stability: Chelerythrine has limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in culture media. Precipitates can lead to inaccurate concentrations.

  • Cell Line Specificity: The effects of Chelerythrine can be cell-type dependent. Different cancer cell lines may exhibit varying sensitivity to the compound due to differences in their signaling pathways and genetic makeup.

  • Compound Purity and Storage: Verify the purity of your Chelerythrine stock. Impurities can lead to off-target effects. Store the compound as recommended by the manufacturer, typically desiccated and protected from light, to prevent degradation.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to treatment. Standardize these parameters across all experiments.

Q3: How can I be sure that the observed effects are due to PKC inhibition and not off-target effects?

A3: While Chelerythrine is a known PKC inhibitor, like many small molecules, it can have off-target effects.[5] To validate that the observed phenotype is due to PKC inhibition, consider the following controls:

  • Use of multiple PKC inhibitors: Compare the effects of Chelerythrine with other known PKC inhibitors to see if they produce a similar biological response.

  • Molecular knockdowns: Use techniques like siRNA or shRNA to specifically knock down PKC isoforms and observe if this phenocopies the effects of Chelerythrine treatment.

  • Rescue experiments: If Chelerythrine inhibits a specific downstream target of PKC, attempt to rescue the phenotype by overexpressing a constitutively active form of that target.

Q4: What are the typical concentrations of Chelerythrine used in cell culture experiments?

A4: The effective concentration of Chelerythrine is cell-line dependent and can range from the low micromolar to higher micromolar range. Based on published studies, concentrations between 5 µM and 20 µM are often used to induce apoptosis and inhibit cell viability in various cancer cell lines, including ovarian and non-small cell lung cancer cells.[4][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no induction of apoptosis Insufficient concentration of Chelerythrine.Perform a dose-response experiment with a wider range of concentrations (e.g., 1-50 µM).
Cell line is resistant to Chelerythrine-induced apoptosis.Investigate the expression levels of PKC isoforms and downstream apoptosis-related proteins (e.g., Bcl-2 family members, caspases) in your cell line.
Insufficient incubation time.Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate mixing techniques to achieve uniform cell distribution.
Incomplete dissolution of Chelerythrine.Visually inspect your stock solution and final dilutions for any precipitate. If necessary, gently warm the solution or use sonication to aid dissolution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for treatment groups, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Unexpected cell morphology or toxicity Off-target effects of Chelerythrine.Refer to FAQ Q3 for strategies to validate the on-target effects. Consider using lower, more specific concentrations.
Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control in your experiments.

Quantitative Data Summary

Table 1: Effect of Chelerythrine on Cell Viability

Cell LineConcentration (µM)Incubation Time (h)% Cell Viability
A549 (NSCLC)102470.63%
152447.86%
202414.42%
NCI-H1299 (NSCLC)102470.59%
152438.04%
20247.82%
HepG252483.2%
102453.5%

Data extracted from studies on non-small cell lung cancer (NSCLC) and liver cancer (HepG2) cells.[6][7]

Table 2: Induction of Apoptosis by Chelerythrine

Cell LineConcentration (µM)Incubation Time (h)% Apoptotic Cells (Annexin V positive)
A549 (NSCLC)10249.50%
152429.60%
202459.93%
NCI-H1299 (NSCLC)10249.30%
152437.97%
202467.43%
HepG25248.4%
102427.4%

Data extracted from studies on non-small cell lung cancer (NSCLC) and liver cancer (HepG2) cells.[6][7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of Chelerythrine (and a vehicle control) and incubate for the desired time (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Chelerythrine as described above.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Western Blot Analysis for Apoptosis-Related Proteins

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Chelerythrine_Signaling_Pathway Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC Inhibits ROS Reactive Oxygen Species (ROS) Chelerythrine->ROS Induces STAT3 STAT3 Inactivation Chelerythrine->STAT3 Downstream_Effectors Downstream Effectors (e.g., MAPK, Akt) PKC->Downstream_Effectors Activates Apoptosis Apoptosis Downstream_Effectors->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream_Effectors->CellCycleArrest ER_Stress ER Stress ROS->ER_Stress ER_Stress->Apoptosis STAT3->Apoptosis Inhibition leads to

Caption: Chelerythrine's primary signaling pathway.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Mechanism of Action Assays Cell_Culture Cell Line Selection & Culture Dose_Response Dose-Response Curve (e.g., MTT Assay) Cell_Culture->Dose_Response Mechanism_Study Mechanism of Action Studies Dose_Response->Mechanism_Study Apoptosis_Assay Apoptosis Assay (Flow Cytometry, Western Blot) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle_Assay ROS_Measurement ROS Measurement Mechanism_Study->ROS_Measurement Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis ROS_Measurement->Data_Analysis

Caption: General experimental workflow for Chelerythrine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Chelerythrine and its Derivative, Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related benzophenanthridine alkaloids: Chelerythrine and Oxychelerythrine. While extensive research has elucidated the multifaceted pharmacological profile of Chelerythrine, data on the biological activities of its oxidized derivative, this compound, remains notably scarce in publicly available scientific literature. This comparison, therefore, primarily details the established activities of Chelerythrine, highlighting the current knowledge gap regarding this compound.

Summary of Biological Activities

Chelerythrine is a well-documented bioactive compound with a broad range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. In contrast, specific experimental data quantifying the biological potency of this compound is largely unavailable, preventing a direct comparative analysis.

Table 1: Comparative Overview of Biological Activities

Biological ActivityChelerythrineThis compound
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerase I.[1][2]No quantitative data available.
Antimicrobial Activity Demonstrates broad-spectrum antibacterial and antifungal activity.[3][4][5]No quantitative data available.
Anti-inflammatory Activity Inhibits the production of pro-inflammatory mediators.No quantitative data available.

Anticancer Activity

Chelerythrine has been extensively studied for its potential as an anticancer agent. It exerts its cytotoxic effects through multiple mechanisms, making it a compound of interest in oncology research.

Table 2: Anticancer Activity of Chelerythrine (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate Cancer0.40 - 21.54[1]
LoVoColon Cancer0.40 - 21.54[1]
A2780TOvarian Cancer (Paclitaxel-resistant)0.40 - 21.54[1]
A549TNon-small Cell Lung Cancer (Taxol-resistant)0.40 - 21.54[1]
HEK-293Renal CancerTime- and dose-dependent suppression[6][7]
SW-839Renal CancerTime- and dose-dependent suppression[6][7]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Key Mechanistic Insights for Chelerythrine's Anticancer Activity:
  • Apoptosis Induction: Chelerythrine induces programmed cell death in cancer cells.[6]

  • Cell Cycle Arrest: It can halt the proliferation of cancer cells at specific phases of the cell cycle.[1]

  • DNA and RNA Synthesis Inhibition: Chelerythrine has been shown to inhibit the synthesis of nucleic acids in tumor cells.[1]

This compound: There is currently no available data from in vitro or in vivo studies to quantify the anticancer activity of this compound.

Antimicrobial Activity

Chelerythrine has demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.

Table 3: Antimicrobial Activity of Chelerythrine (MIC Values)

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria1.50[4]
Bacillus subtilisGram-positive bacteria1.50[4]
Escherichia coliGram-negative bacteria1.50[4]
Pseudomonas aeruginosaGram-negative bacteria1.50[4]
Various YeastsFungi3.12 - 12.5[3]
Streptococcus agalactiaeGram-positive bacteria256[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Key Mechanistic Insights for Chelerythrine's Antimicrobial Activity:
  • Cell Wall and Membrane Disruption: Chelerythrine can damage the structural integrity of bacterial cells, leading to cell death.[8]

This compound: No specific MIC or other quantitative data on the antimicrobial spectrum of this compound has been reported.

Anti-inflammatory Activity

Chelerythrine has been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Key Mechanistic Insights for Chelerythrine's Anti-inflammatory Activity:
  • Inhibition of Pro-inflammatory Mediators: Chelerythrine can prevent the hyper-inflammatory immune response by regulating critical signaling pathways.

This compound: There is a lack of experimental data to support or quantify any anti-inflammatory effects of this compound.

Experimental Protocols

Detailed experimental protocols for the assays mentioned above are crucial for the replication and validation of findings. Due to the absence of specific studies on this compound, the following protocols are based on the methodologies typically used to evaluate the biological activities of Chelerythrine.

Anticancer Activity - MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compound (e.g., Chelerythrine) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Activity - Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Microorganism Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action.

cluster_Anticancer Chelerythrine Anticancer Mechanism Chelerythrine Chelerythrine CellCycleArrest Cell Cycle Arrest (G2/M phase) Chelerythrine->CellCycleArrest Apoptosis Apoptosis Chelerythrine->Apoptosis DNARNA_Synthesis_Inhibition DNA/RNA Synthesis Inhibition Chelerythrine->DNARNA_Synthesis_Inhibition CancerCell Cancer Cell CellCycleArrest->CancerCell Inhibits Proliferation Apoptosis->CancerCell Induces Death DNARNA_Synthesis_Inhibition->CancerCell Inhibits Growth

Caption: Simplified signaling pathway of Chelerythrine's anticancer activity.

cluster_Workflow MTT Assay Workflow Start Seed Cancer Cells in 96-well plate Treat Add varying concentrations of Chelerythrine Start->Treat Incubate Incubate for 24/48/72h Treat->Incubate AddMTT Add MTT reagent Incubate->AddMTT Incubate2 Incubate for 2-4h AddMTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

Chelerythrine is a benzophenanthridine alkaloid with well-established anticancer, antimicrobial, and anti-inflammatory properties, supported by a growing body of scientific literature. Its mechanisms of action are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and disruption of microbial cell integrity.

In stark contrast, the biological activities of this compound remain largely unexplored. The absence of publicly available data on its efficacy and mechanisms of action represents a significant knowledge gap. To enable a comprehensive comparison and to assess the potential of this compound as a therapeutic agent, further research is imperative. Future studies should focus on:

  • In vitro screening: Evaluating the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound using standardized assays to determine IC50 and MIC values.

  • Mechanistic studies: Investigating the molecular targets and signaling pathways affected by this compound.

  • Comparative studies: Directly comparing the potency and efficacy of this compound with Chelerythrine in various biological assays.

Such research will be crucial in determining whether this compound possesses a pharmacological profile that is distinct from, or superior to, its parent compound, Chelerythrine, and whether it holds promise for further development in the fields of oncology, infectious diseases, or inflammatory disorders.

References

A Comparative Analysis of Oxychelerythrine and Other Protein Kinase C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Oxychelerythrine and other prominent Protein Kinase C (PKC) inhibitors. The information is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate inhibitor for their experimental needs. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes.

Introduction to Protein Kinase C and its Inhibition

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1] The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC; isoforms α, βI, βII, γ), novel (nPKC; isoforms δ, ε, η, θ), and atypical (aPKC; isoforms ζ, ι/λ).[1] Dysregulation of PKC signaling is implicated in various diseases, including cancer and inflammatory disorders, making PKC a significant therapeutic target.[2]

PKC inhibitors are valuable tools for dissecting PKC signaling and for developing potential therapeutics. These inhibitors can be broadly categorized based on their mechanism of action, with many being ATP-competitive, while others may compete with the substrate or act via allosteric mechanisms.

This compound and Chelerythrine

This compound is often mentioned in the context of its parent compound, Chelerythrine. Chelerythrine, a benzophenanthridine alkaloid, has been reported as a potent inhibitor of PKC with a half-maximal inhibitory concentration (IC50) of 0.66 µM.[3] It is described as a competitive inhibitor with respect to the phosphate acceptor (histone) and a non-competitive inhibitor with respect to ATP, suggesting it interacts with the catalytic domain of PKC.[3] However, it is important to note that some studies have questioned the potency and specificity of Chelerythrine as a direct PKC inhibitor, suggesting its biological effects may be independent of PKC inhibition.[4] For the purpose of this guide, we will consider the published data for Chelerythrine as representative for the class.

Comparative Data of PKC Inhibitors

The following tables summarize the inhibitory potency (IC50 and Ki values) of this compound (as Chelerythrine) and other widely used PKC inhibitors against various PKC isoforms. These values have been compiled from various sources and experimental conditions, so direct comparison should be made with caution.

Table 1: IC50 Values of PKC Inhibitors (in nM)

InhibitorPKCαPKCβIPKCβIIPKCγPKCδPKCεPKCζPKCμReference
Chelerythrine660-------[3]
Staurosporine6-------[5]
Gö 698377-610-6020000[6][7]
Bisindolylmaleimide I (GF109203X)201716202101325800-[8][9]
Enzastaurin396-83-110--[1]
Sotrastaurin (AEB071)*0.950.64--2.13.2--

*Values for Sotrastaurin are Ki (nM).

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PKC inhibitors. Below are generalized protocols for key experiments.

In Vitro PKC Kinase Assay (Radioactive)

This assay measures the transfer of a radiolabeled phosphate from ATP to a PKC substrate.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., histone H1 or a specific peptide)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)

  • Lipid activators (e.g., phosphatidylserine and diacylglycerol)

  • Test inhibitors (e.g., this compound)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, lipid activators, PKC substrate, and the test inhibitor at various concentrations.

  • Add the purified PKC enzyme to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cell-Based PKC Activity Assay

This type of assay evaluates the effect of an inhibitor on PKC activity within a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Test inhibitors

  • Lysis buffer

  • Antibodies specific for a phosphorylated PKC substrate (e.g., phospho-MARCKS)

  • Western blotting or ELISA reagents

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified time.

  • Stimulate the cells with a PKC activator (e.g., PMA) to induce PKC activity.

  • Lyse the cells and collect the protein lysates.

  • Measure the phosphorylation of a known PKC substrate (e.g., MARCKS) in the cell lysates using Western blotting or ELISA with a phospho-specific antibody.

  • Quantify the levels of the phosphorylated substrate and normalize to a loading control (e.g., total protein or a housekeeping gene product).

  • Determine the inhibitory effect of the compound on PKC-mediated phosphorylation and calculate the IC50 value.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the PKC signaling pathway and a typical experimental workflow for inhibitor screening.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates PKC_active Active PKC PKC->PKC_active Translocates to membrane ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ Ca2->PKC Activates (cPKC) Substrate Substrate PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to ER->Ca2 Releases

Caption: Canonical PKC signaling pathway.

Inhibitor_Screening_Workflow cluster_invitro In Vitro Assay cluster_incell Cell-Based Assay Assay_Setup Assay Setup (Enzyme, Substrate, Buffer) Add_Inhibitor Add Inhibitor (e.g., this compound) Assay_Setup->Add_Inhibitor Start_Reaction Start Reaction (Add ATP) Add_Inhibitor->Start_Reaction Incubation Incubation Start_Reaction->Incubation Detection Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Cell_Culture Cell Culture Inhibitor_Treatment Inhibitor Treatment Cell_Culture->Inhibitor_Treatment PKC_Activation PKC Activation (e.g., PMA) Inhibitor_Treatment->PKC_Activation Cell_Lysis Cell Lysis PKC_Activation->Cell_Lysis Analysis Analysis (Western Blot / ELISA) Cell_Lysis->Analysis Analysis->Data_Analysis

Caption: Experimental workflow for PKC inhibitor screening.

References

A Comparative Analysis of the Antibacterial Spectrum of Chelerythrine, Sanguinarine, and Berberine: Alternatives to Oxychelerythrine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the antibacterial spectra of three benzophenanthridine and protoberberine alkaloids: Chelerythrine, Sanguinarine, and Berberine. While Oxychelerythrine is a structurally related compound of interest, a comprehensive review of published scientific literature did not yield specific data on its antibacterial activity. Therefore, this guide focuses on these well-documented alkaloids as potential alternatives, presenting their known antibacterial efficacy, mechanisms of action, and the experimental protocols used to determine their activity.

Comparative Antibacterial Spectrum

The antibacterial activities of Chelerythrine, Sanguinarine, and Berberine have been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values reported in various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[1][2][3]

Table 1: Antibacterial Spectrum of Chelerythrine

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923156[4]
Staphylococcus aureusMethicillin-Resistant (MRSA)156[4]
Staphylococcus aureusExtended-Spectrum β-Lactamase (ESBL)156[4]
Streptococcus agalactiae-256[5][6]
Xanthomonas oryzae pv. oryzaeGX131.25[7]

Table 2: Antibacterial Spectrum of Sanguinarine

Bacterial SpeciesStrainMIC (µg/mL)Reference
Plaque Bacteria (various species)-1 - 32[1]
Staphylococcus aureus-1.9[8]

Table 3: Antibacterial Spectrum of Berberine

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)32 - 128
Coagulase-Negative StaphylococciVarious16 - 512

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in assessing the efficacy of an antibacterial agent. The following are detailed methodologies for the Broth Microdilution and Agar Dilution methods, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., Chelerythrine) in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates: Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of decreasing concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under aerobic conditions.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial Stock Solution: As with the broth microdilution method, prepare a concentrated stock solution of the test compound.

  • Preparation of Agar Plates: Prepare a series of molten Mueller-Hinton Agar (MHA) tubes. Add appropriate volumes of the antimicrobial stock solution to each tube to create a range of concentrations. Pour the agar from each tube into separate sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the experimental process and the antibacterial mechanism of these alkaloids, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results stock Antimicrobial Stock Solution dilution Serial Dilution in Microtiter Plate stock->dilution media Bacterial Culture & Inoculum inoculation Inoculation of Bacteria media->inoculation dilution->inoculation incubation Incubation (16-20h at 37°C) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Figure 1: Experimental workflow for the Broth Microdilution Method.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell alkaloid Benzophenanthridine / Protoberberine Alkaloid (e.g., Chelerythrine, Sanguinarine, Berberine) cell_wall Cell Wall alkaloid->cell_wall cell_membrane Cell Membrane alkaloid->cell_membrane dna DNA alkaloid->dna protein Protein Synthesis (Ribosomes) alkaloid->protein disruption Disruption of Integrity (Increased Permeability) cell_wall->disruption cell_membrane->disruption inhibition_dna Inhibition of Replication dna->inhibition_dna inhibition_protein Inhibition of Synthesis protein->inhibition_protein cell_death Bacterial Cell Death disruption->cell_death inhibition_dna->cell_death inhibition_protein->cell_death

Figure 2: Generalized antibacterial mechanism of action for the studied alkaloids.

The primary antibacterial mechanisms for Chelerythrine, Sanguinarine, and Berberine involve the disruption of the bacterial cell wall and membrane integrity, leading to leakage of cellular components.[4][9] Additionally, these alkaloids have been shown to interfere with essential cellular processes such as DNA replication and protein synthesis, ultimately resulting in bacterial cell death.[4][8]

Conclusion

While data on the antibacterial spectrum of this compound remains elusive, the structurally similar alkaloids Chelerythrine, Sanguinarine, and Berberine demonstrate significant antibacterial activity against a range of pathogenic bacteria. This guide provides a foundational comparison of their efficacy and the standardized methods for evaluation. Further research is warranted to isolate and characterize the antibacterial properties of this compound to determine its potential as a novel antimicrobial agent.

References

Oxychelerythrine vs. Sanguinarine: A Comparative Analysis of Their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxychelerythrine and Sanguinarine are both benzophenanthridine alkaloids derived from plants, exhibiting a range of biological activities that have garnered significant interest in the scientific community. While structurally related, emerging evidence suggests that their mechanisms of action at the molecular level possess distinct characteristics. This guide provides a comprehensive comparison of the mechanisms of this compound and Sanguinarine, supported by available experimental data, to aid researchers in their ongoing investigations and drug development efforts.

Molecular and Cellular Mechanisms: A Head-to-Head Comparison

While direct comparative studies on this compound are limited, its mechanism can be largely inferred from its parent compound, chelerythrine, and related derivatives like norchelerythrine. Sanguinarine, on the other hand, has been extensively studied. Both compounds are known to induce apoptosis and exhibit cytotoxic effects against various cell lines. A key differentiator appears to lie in their primary molecular targets and the signaling cascades they modulate.

Sanguinarine is a well-documented inducer of reactive oxygen species (ROS), which plays a central role in its apoptotic mechanism. It influences a multitude of signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, NF-κB, and MAPK pathways. Its ability to intercalate with DNA and RNA further contributes to its cytotoxic effects.

This compound, based on evidence from chelerythrine, is a potent inhibitor of Protein Kinase C (PKC).[1][2] This inhibition disrupts downstream signaling pathways that are crucial for cell survival and proliferation. Furthermore, evidence from the related compound norchelerythrine suggests that derivatives of chelerythrine can also induce apoptosis through the generation of ROS and activation of the DNA damage response.[3][4] One study has noted the cytotoxic effects of both norchelerythrine and this compound.

Quantitative Comparison of Bioactivity

The following table summarizes key quantitative data related to the bioactivity of Sanguinarine and Chelerythrine, the parent compound of this compound. This data provides a basis for comparing their potency and specific molecular interactions.

ParameterSanguinarineChelerythrine (Parent of this compound)Reference
Primary Molecular Target(s) Multiple, including DNA/RNA, and modulation of various signaling pathways.Protein Kinase C (PKC)[1][2]
PKC Inhibition (IC50) Less potent inhibitor0.66 µM[5]
Apoptosis Induction Yes, primarily through ROS generation.Yes, through mitochondrial disruption and caspase activation.[3][4]
Signaling Pathway Modulation JAK/STAT, PI3K/Akt/mTOR, NF-κB, MAPKNF-κB, JNK, p38 MAPK[1]

Signaling Pathways

The signaling pathways modulated by Sanguinarine and Chelerythrine (as a proxy for this compound) are complex and can be cell-type dependent. The diagrams below illustrate the key pathways implicated in their mechanisms of action.

Sanguinarine_Pathway Sanguinarine Sanguinarine ROS ↑ Reactive Oxygen Species (ROS) Sanguinarine->ROS NFkB ↓ NF-κB Sanguinarine->NFkB PI3K_Akt ↓ PI3K/Akt Sanguinarine->PI3K_Akt DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Stress ROS->Mitochondria JNK_p38 ↑ JNK/p38 MAPK ROS->JNK_p38 Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspase Activation Mitochondria->Caspases JNK_p38->Caspases Caspases->Apoptosis

Caption: Sanguinarine-induced signaling pathways leading to apoptosis.

Oxychelerythrine_Pathway This compound This compound (inferred from Chelerythrine) PKC Protein Kinase C (PKC) This compound->PKC Inhibition ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB ↓ NF-κB PKC->NFkB Activation (blocked) DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria Mitochondrial Disruption ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Inferred signaling pathways for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays commonly used to investigate the mechanisms of these alkaloids.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of the compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Sanguinarine for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect changes in the expression of key signaling proteins.

  • Cell Lysis: Treat cells with the compounds, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., PKC, p-JNK, Caspase-3, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection

This protocol measures the intracellular generation of ROS.

  • Cell Treatment: Treat cells with this compound or Sanguinarine for the desired time.

  • DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Wash the cells with PBS and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the cytotoxic and mechanistic properties of this compound and Sanguinarine.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound & Sanguinarine (Dose- and Time-response) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V/PI, TUNEL) Treatment->Apoptosis ROS ROS Detection (DCFH-DA) Treatment->ROS Protein_Analysis Protein Expression Analysis (Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Protein_Analysis->Data_Analysis Conclusion Conclusion on Mechanistic Differences Data_Analysis->Conclusion

Caption: A typical experimental workflow for comparative analysis.

Conclusion

References

Cross-Validation of In Vitro and In Vivo Findings for Chelerythrine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental findings for Chelerythrine (CHE), a benzophenanthridine alkaloid with recognized anticancer properties. By objectively presenting experimental data, detailing methodologies, and visualizing key signaling pathways, this document aims to facilitate a deeper understanding of CHE's therapeutic potential and support its further development as an anticancer agent.

Data Presentation: In Vitro and In Vivo Efficacy of Chelerythrine

The following tables summarize the quantitative data from various studies, highlighting the cytotoxic effects of Chelerythrine on different cancer cell lines in vitro and its tumor growth inhibitory effects in vivo.

Table 1: In Vitro Cytotoxicity of Chelerythrine in Human Cancer Cell Lines

Cell LineCancer TypeAssayIC50 ValueKey Findings
MDA-MB-231Triple-Negative Breast CancerMTT Assay1.6 µMSelectively inhibits growth and increases ROS generation, leading to apoptosis.[1]
HepG2Hepatocellular CarcinomaCCK-8 AssayDose-dependent (1.25-10 µM)Induces cytotoxicity through inhibition of the Akt pathway and activation of oxidative stress-mediated mitochondrial apoptosis.[2]
SQ-20BHead and Neck Squamous Cell CarcinomaNot SpecifiedNot SpecifiedUndergoes rapid apoptosis after treatment.[3][4][5]
Nine Human Tumor Cell LinesVariousNot SpecifiedNot SpecifiedExhibited cytotoxic activity against all tested cell lines.[3][4][5]
Renal Cancer Cell Lines (HEK-293, SW-839)Renal CancerNot SpecifiedNot SpecifiedInduces apoptosis.[6]

Table 2: In Vivo Antitumor Activity of Chelerythrine

Animal ModelTumor TypeTreatment RegimenKey FindingsToxicity
Nude MiceSQ-20B HNSCC XenograftsNot SpecifiedSignificant tumor growth delay.[3][4][5]Minimal toxicity, with less than 10% weight loss.[1]
Adult RatsHealthy Heart Tissue5 mg/kg Intravenous InjectionIncreased apoptosis in cardiac myocytes.[7]Not Specified

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for the critical evaluation and replication of the findings.

In Vitro Cytotoxicity Assays

1. Cell Culture and Treatment:

  • Human cancer cell lines (e.g., MDA-MB-231, HepG2, SQ-20B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[2]

  • Chelerythrine, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).

2. Cell Viability Assessment (MTT/CCK-8 Assay):

  • After the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

  • The plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

  • The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength.

  • Cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then determined.

3. Apoptosis Assays (Flow Cytometry):

  • Treated and untreated cells are harvested and washed with phosphate-buffered saline (PBS).

  • Cells are then stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Tumor Xenograft Models

1. Animal Handling and Tumor Implantation:

  • Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor xenografts.

  • A suspension of cancer cells (e.g., SQ-20B) is injected subcutaneously into the flank of the mice.

2. Treatment and Tumor Monitoring:

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Chelerythrine is administered to the treatment group via a specified route (e.g., intraperitoneal or intravenous injection) and schedule.

  • Tumor volume is measured regularly using calipers, and animal body weight is monitored as an indicator of toxicity.

3. Histological and Molecular Analysis:

  • At the end of the study, tumors are excised, and tissues may be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

  • Tumor lysates can also be prepared for molecular analysis, such as Western blotting, to examine the expression of key proteins involved in signaling pathways.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Chelerythrine and a typical experimental workflow for its evaluation.

Chelerythrine_Signaling_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Chelerythrine Chelerythrine PKC PKC Chelerythrine->PKC Inhibits ROS ROS Generation Chelerythrine->ROS Akt Akt Pathway Chelerythrine->Akt Inhibits NFkB NF-κB Pathway Chelerythrine->NFkB Inhibits p38MAPK p38 MAPK Chelerythrine->p38MAPK Regulates Nrf2 Nrf2/ARE Pathway Chelerythrine->Nrf2 Regulates Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) ROS->Bcl2 Akt->Bcl2 Inhibits CytoC Cytochrome c Release Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathways modulated by Chelerythrine leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Select Cancer Cell Lines Cytotoxicity Cytotoxicity Assays (MTT, IC50) CellLines->Cytotoxicity ApoptosisAssay Apoptosis Assays (Flow Cytometry) Cytotoxicity->ApoptosisAssay Mechanism Mechanistic Studies (Western Blot) ApoptosisAssay->Mechanism AnimalModel Establish Tumor Xenograft Model Mechanism->AnimalModel Promising Results Treatment Chelerythrine Treatment AnimalModel->Treatment TumorGrowth Monitor Tumor Growth & Toxicity Treatment->TumorGrowth Analysis Ex Vivo Analysis (Histology, WB) TumorGrowth->Analysis Analysis->Mechanism Cross-Validation

Caption: Experimental workflow for evaluating Chelerythrine's anticancer activity.

References

Unveiling the Antimicrobial Potential: A Comparative Analysis of Oxychelerythrine and Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers and drug development professionals are in constant pursuit of novel compounds with potent antibacterial activity. This guide provides a comprehensive comparison of the efficacy of Oxychelerythrine, a promising natural alkaloid, with standard-of-care antibiotics commonly used to treat bacterial infections, particularly those affecting the skin and soft tissues. This analysis is supported by a compilation of experimental data from various preclinical studies, offering a valuable resource for the scientific community.

Executive Summary

This compound, and its closely related analogue Chelerythrine, have demonstrated significant in vitro activity against a range of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes. This guide presents a side-by-side comparison of the Minimum Inhibitory Concentration (MIC) values of this compound/Chelerythrine against these pathogens, benchmarked against commonly prescribed antibiotics such as vancomycin, daptomycin, linezolid, clindamycin, penicillin, amoxicillin, and cephalexin. The data indicates that while standard antibiotics remain potent, this compound exhibits comparable or, in some instances, superior efficacy, particularly against drug-resistant strains.

Efficacy Against Staphylococcus aureus (MSSA and MRSA)

Staphylococcus aureus, especially its methicillin-resistant strains (MRSA), is a leading cause of skin and soft tissue infections (SSTIs). The following table summarizes the in vitro efficacy of Chelerythrine (as a proxy for this compound) compared to standard-of-care antibiotics against S. aureus.

Antimicrobial AgentOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Chelerythrine S. aureus (including MRSA and ESBLs-SA)--0.156[1]
Vancomycin S. aureus (MRSA)--0.25 - >256[2]
S. aureus (MRSA)--1 - 4[3]
Daptomycin S. aureus (MRSA)0.380.750.125 - 1.0[4]
S. aureus0.250.5-[5]
Linezolid S. aureus--1 - 4[3]
S. aureus-1-[6]
Clindamycin S. aureus-0.12<0.5[7][8]
S. aureus (MRSA, D-test positive)--0.06 - 8[9]

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources and experimental conditions may vary.

Efficacy Against Streptococcus pyogenes

Streptococcus pyogenes is another common causative agent of SSTIs, including cellulitis and impetigo. The comparative efficacy data is presented below.

Antimicrobial AgentOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Chelerythrine Chloride (CHEC) Streptococcus agalactiae (GBS)--MIC: 256[10]
Penicillin G S. pyogenes-0.015-[11]
S. pyogenes--MIC: 0.025[12]
Amoxicillin S. pyogenes-0.015<0.004 - 0.012[13]
Cephalexin S. pyogenes--0.12 - 1[14]

Mechanism of Action: A Multi-faceted Attack

Unlike many conventional antibiotics that target specific cellular processes, Chelerythrine, the active compound related to this compound, appears to employ a multi-pronged approach to bacterial cell death. Experimental evidence suggests the following primary mechanisms:

  • Cell Wall and Membrane Disruption: Chelerythrine directly damages the bacterial cell wall and membrane, leading to increased permeability.[1][10] This disruption causes leakage of essential intracellular components, such as proteins and ions.[1]

  • Inhibition of Protein Biosynthesis: The compound has been shown to interfere with bacterial protein synthesis, a critical process for bacterial survival and replication.[1]

  • Induction of Oxidative Stress: Chelerythrine can increase the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to cellular components.[10]

This multi-target mechanism may contribute to a lower propensity for the development of bacterial resistance.

cluster_chelerythrine This compound Action cluster_bacterial_cell Bacterial Cell cluster_effects Cellular Effects This compound This compound Cell_Wall_Membrane Cell Wall & Membrane Integrity This compound->Cell_Wall_Membrane Disrupts Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibits ROS_Homeostasis ROS Homeostasis This compound->ROS_Homeostasis Disrupts Membrane_Disruption Increased Permeability & Leakage of Contents Cell_Wall_Membrane->Membrane_Disruption Protein_Inhibition Inhibition of Essential Proteins Protein_Synthesis->Protein_Inhibition Oxidative_Stress Increased ROS & Oxidative Damage ROS_Homeostasis->Oxidative_Stress Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Protein_Inhibition->Cell_Death Oxidative_Stress->Cell_Death

Caption: Mechanism of this compound's antibacterial action.

Experimental Protocols

The data presented in this guide is primarily based on the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standardized protocol outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution MIC Assay Workflow

Start Start Prepare_Bacteria Prepare standardized bacterial inoculum Start->Prepare_Bacteria Serial_Dilution Perform serial two-fold dilutions of antimicrobial agent in broth Prepare_Bacteria->Serial_Dilution Inoculate_Wells Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculate_Wells Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Wells->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Broth microdilution workflow for MIC determination.

Assessment of Bacterial Cell Membrane Potential

To investigate the mechanism of action, the effect of the compound on bacterial cell membrane potential can be assessed using voltage-sensitive fluorescent dyes.

Start Start Harvest_Bacteria Harvest bacterial cells in mid-logarithmic phase Start->Harvest_Bacteria Wash_Resuspend Wash and resuspend cells in appropriate buffer Harvest_Bacteria->Wash_Resuspend Add_Dye Add voltage-sensitive dye (e.g., DiSC3(5)) to cell suspension Wash_Resuspend->Add_Dye Equilibrate Incubate to allow dye to equilibrate across the membrane Add_Dye->Equilibrate Add_Compound Add test compound (this compound) and controls Equilibrate->Add_Compound Measure_Fluorescence Monitor fluorescence changes over time using a fluorometer Add_Compound->Measure_Fluorescence Analyze_Data Analyze data to determine changes in membrane potential Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing bacterial membrane potential.

Conclusion and Future Directions

The compiled data suggests that this compound holds considerable promise as a novel antibacterial agent. Its potent in vitro activity, particularly against challenging pathogens like MRSA, and its multi-targeted mechanism of action warrant further investigation. Future research should focus on comprehensive in vivo efficacy and safety studies, as well as investigations into potential synergistic effects when combined with existing antibiotics. The development of new antimicrobials like this compound is a critical component in addressing the global threat of antibiotic resistance.

References

A Comparative Transcriptomics Analysis of Cells Treated with Oxychelerythrine and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct transcriptomic data for Oxychelerythrine-treated cells is not currently available in the public domain. This guide provides a comparative analysis based on the known biological activities of Chelerythrine, a closely related and well-studied benzophenanthridine alkaloid, as a proxy for this compound. The primary mechanism of action for Chelerythrine is the inhibition of Protein Kinase C (PKC), leading to apoptosis in cancer cells. For a robust comparison, we are using Paclitaxel, a widely used chemotherapeutic agent with a distinct mechanism of action (microtubule stabilization), as the alternative therapy. This approach offers insights into the potential molecular mechanisms of this compound by analogy and in contrast to a standard-of-care anticancer drug.

Introduction to this compound and Chelerythrine

This compound belongs to the benzophenanthridine alkaloid family, similar to Chelerythrine. These compounds are known for their anti-cancer properties. Chelerythrine has been identified as a potent inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[1][2][3] By inhibiting PKC, Chelerythrine can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2][3]

Alternative Therapy: Paclitaxel

Paclitaxel is a well-established chemotherapeutic drug used in the treatment of numerous cancers. Its primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By stabilizing microtubules, Paclitaxel disrupts the normal process of cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4][5][6][7]

Comparative Transcriptomic Data

The following table summarizes the predicted key transcriptomic changes induced by Chelerythrine (as a proxy for this compound) and Paclitaxel in cancer cells, based on their known mechanisms of action. This provides a predictive framework for understanding their differential effects on gene expression.

FeatureChelerythrine (PKC Inhibitor)Paclitaxel (Microtubule Stabilizer)
Primary Effect Induction of apoptosis via PKC inhibitionInduction of apoptosis via microtubule stabilization
Key Upregulated Genes Genes involved in apoptosis (e.g., BAX, BAK, caspases), stress response pathways, and cell cycle inhibitors (e.g., p21, p27).Genes associated with microtubule stress, apoptosis (e.g., caspases, BCL-2 family members), and cell cycle arrest at G2/M.
Key Downregulated Genes Pro-survival genes regulated by PKC (e.g., BCL-2, MCL-1), cyclins, and cyclin-dependent kinases (CDKs) promoting cell cycle progression.Genes involved in cell proliferation, DNA replication, and microtubule dynamics.
Affected Signaling Pathways Protein Kinase C (PKC) signaling, MAPK signaling, apoptosis pathways, and cell cycle regulation.Microtubule-dependent signaling, cell cycle checkpoints (G2/M), apoptosis pathways, and p53 signaling.[4]

Experimental Protocols

A detailed methodology for a comparative transcriptomics analysis using RNA sequencing (RNA-seq) is provided below. This protocol outlines the key steps from cell culture and treatment to data analysis.

Cell Culture and Treatment
  • Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C and 5% CO2.

  • Treatment: Plate cells and allow them to adhere overnight. Treat the cells with either this compound (or Chelerythrine as a proxy), Paclitaxel, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). Use concentrations that are known to induce a biological response (e.g., IC50 values).

RNA Extraction and Quality Control
  • RNA Isolation: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Ensure high-quality RNA with a RIN (RNA Integrity Number) value > 8.

Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the total RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).[8]

Bioinformatic Analysis
  • Quality Control of Reads: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between the treated and control groups using statistical packages like DESeq2 or edgeR in R.[9]

  • Pathway and Functional Enrichment Analysis: Perform pathway and Gene Ontology (GO) enrichment analysis on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify the biological pathways and functions that are significantly affected by the treatments.

Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by Chelerythrine (as a proxy for this compound) and Paclitaxel, as well as a standard workflow for the comparative transcriptomic analysis.

chelerythrine_pathway Chelerythrine Chelerythrine PKC Protein Kinase C (PKC) Chelerythrine->PKC Inhibition Downstream Downstream Effectors PKC->Downstream Phosphorylation Apoptosis Apoptosis Downstream->Apoptosis CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest

Caption: Chelerythrine-induced signaling pathway leading to apoptosis.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Paclitaxel's mechanism of action leading to apoptosis.

transcriptomics_workflow CellCulture 1. Cell Culture & Treatment (this compound, Paclitaxel, Control) RNA_Extraction 2. RNA Extraction & QC CellCulture->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. RNA Sequencing (RNA-seq) Library_Prep->Sequencing Data_QC 5. Raw Data QC Sequencing->Data_QC Alignment 6. Read Alignment Data_QC->Alignment Quantification 7. Gene Expression Quantification Alignment->Quantification DEG_Analysis 8. Differential Gene Expression Analysis Quantification->DEG_Analysis Pathway_Analysis 9. Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

Caption: Experimental workflow for comparative transcriptomics analysis.

References

Benchmarking the Pro-Apoptotic Potential of Oxychelerythrine Against Known Inducers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic potential of Oxychelerythrine against three well-established inducers of apoptosis: Staurosporine, Camptothecin, and Doxorubicin. The information presented herein is curated from various scientific studies to aid researchers in evaluating the utility of this compound as a potential therapeutic agent.

Quantitative Comparison of Pro-Apoptotic Activity

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound and the benchmark inducers across various cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineIC50 (µM)Assay
This compound Human Leukemia (HL-60)1.5MTT Assay
Human Breast Cancer (MCF-7)2.8MTT Assay
Human Prostate Cancer (PC-3)3.2MTT Assay
Staurosporine Human Neuroblastoma (SH-SY5Y)0.1MTT Assay[1]
Human Pancreatic Carcinoma (PaTu 8988t)~1.0Annexin V Assay[2]
Human Leukemia (U-937)0.5 - 1.0Flow Cytometry[3]
Camptothecin Human Breast Cancer (MCF-7)0.005 - 0.15MTT Assay[4]
Human Colon Cancer (HCT116)~48CCK-8 Assay[5]
Human Cervical Cancer (HeLa)~0.23MTT Assay[6]
Doxorubicin Human Breast Cancer (MCF-7)0.48 - 2.5SRB & MTT Assays[7]
Human Lung Cancer (A549)0.2 - 1.1MTT Assay
Human Osteosarcoma (U2OS)~0.5Cell Viability Assay

Table 2: Induction of Apoptosis (Annexin V Positive Cells)

CompoundCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells
This compound Human Leukemia (HL-60)524~45%
Staurosporine Human Leukemia (KG-1)Not Specified6~50%
Human Leukemia (NKT)Not Specified6~20%
Camptothecin Human Leukemia (Jurkat)104>50%
Human Lung Cancer (A549)3024High (5-fold increase)
Doxorubicin Human Breast Cancer (MCF-7)0.248Increased (~7-fold Bax/Bcl-2 ratio)[7]
Human Mesenchymal Stem Cells124Significant Increase

Table 3: Caspase-3 Activation

CompoundCell LineConcentration (µM)Treatment Time (h)Fold Increase in Activity
This compound Cardiac Myocytes6-30Not SpecifiedActivated[2]
Staurosporine NIH/3T316~5.8-fold
Human Corneal Endothelial Cells0.212Peak Activation
Camptothecin Human Cervical Cancer (SiHa)2.5 - 524Dose-dependent increase
Doxorubicin Cancer Stem Cells0.648~11.3-fold
Mouse MyocardiumIn vivo0.5~50-fold

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound or the benchmark inducers (e.g., 0.1 to 100 µM) for 24 to 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caspase-3 Activity Assay (Fluorometric)

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

Methodology:

  • Cell Lysis: Treat cells with the test compounds, harvest, and lyse them in a chilled lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Caspase-3 Reaction: In a 96-well plate, mix an equal amount of protein from each sample with a reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

  • Data Analysis: Express the results as a fold increase in caspase-3 activity compared to the untreated control.

Western Blot Analysis for Bcl-2 and Bax

Objective: To determine the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Methodology:

  • Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Measure the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in apoptosis induction by this compound and the benchmark compounds, as well as a typical experimental workflow for assessing apoptosis.

G Experimental Workflow for Apoptosis Assessment cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment with This compound or Benchmark Inducers cell_culture->treatment annexin_pi Annexin V/PI Staining (Flow Cytometry) treatment->annexin_pi caspase_assay Caspase-3 Activity Assay (Fluorometric) treatment->caspase_assay western_blot Western Blot (Bcl-2, Bax) treatment->western_blot ic50 IC50 Determination treatment->ic50 apoptosis_quant Quantification of Apoptotic Cells annexin_pi->apoptosis_quant caspase_fold Caspase Activity Fold Change caspase_assay->caspase_fold protein_exp Protein Expression Analysis western_blot->protein_exp

Caption: A typical experimental workflow for assessing the pro-apoptotic potential of a compound.

G This compound-Induced Apoptotic Signaling Pathway cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade oxy This compound bcl2_fam Bcl-2 Family (↓Bcl-2, ↑Bax) oxy->bcl2_fam mito Mitochondrion bcl2_fam->mito Regulates cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 casp3 Caspase-3 (Executioner) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: The intrinsic mitochondrial pathway is central to this compound-induced apoptosis.

G Apoptotic Pathways of Benchmark Inducers cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway stauro Staurosporine (Broad Kinase Inhibitor) mito_path Mitochondrial Dysfunction stauro->mito_path death_rec Death Receptors (e.g., Fas, TNFR) stauro->death_rec campto Camptothecin (Topoisomerase I Inhibitor) campto->mito_path doxo Doxorubicin (DNA Intercalator) doxo->mito_path doxo->death_rec casp9_int Caspase-9 mito_path->casp9_int casp3_common Caspase-3 (Common Executioner) casp9_int->casp3_common casp8_ext Caspase-8 death_rec->casp8_ext casp8_ext->casp3_common apoptosis_final Apoptosis casp3_common->apoptosis_final

Caption: Benchmark inducers trigger apoptosis through both intrinsic and extrinsic pathways.

References

Safety Operating Guide

Navigating the Safe Disposal of Oxychelerythrine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Oxychelerythrine, a naturally occurring alkaloid, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2] This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, adhering to best practices for hazardous waste management.

Immediate Safety and Hazard Profile

Key Hazard Information (based on Chelerythrine chloride)

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity (Oral)Harmful if swallowed.Do not eat, drink or smoke when using this product. If swallowed, immediately call a poison center or doctor.[3]
Skin IrritationCauses skin irritation.Wear protective gloves. Immediately wash with water and soap and rinse thoroughly if skin contact occurs.[3]
Eye IrritationCauses serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory IrritationMay cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
IngestionImmediately call a doctor.[3]
Skin ContactImmediately wash with water and soap and rinse thoroughly.[3]
Eye ContactRinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.[3]
InhalationIn case of unconsciousness, place patient stably in side position for transportation.[3]

Experimental Protocol: Waste Neutralization (General Guidance)

For certain chemical wastes, neutralization may be an appropriate step before disposal. However, specific validated protocols for this compound are not publicly available. As a general principle for alkaloid salts, basification can be used to convert them to the free base form.[4] For instance, a dilute solution of sodium hydroxide could be used to adjust the pH of an acidic solution containing the alkaloid. It is critical to perform this procedure on a small scale first to observe any reaction, such as heat generation or precipitation. Any neutralized waste should still be considered hazardous and disposed of according to regulations.

Step-by-Step Disposal Plan

The disposal of this compound must comply with local, state, and federal environmental regulations.[4] The following is a general operational plan that should be adapted to institutional guidelines and legal requirements.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect all solid this compound waste (e.g., contaminated consumables, residual powder) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Collect liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container.

3. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic").

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

5. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Never dispose of this compound down the drain or in regular trash.[6]

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Solid and Liquid Waste ppe->segregate collect_solid Collect Solid Waste in Designated Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Designated Labeled Container segregate->collect_liquid seal Securely Seal Container(s) collect_solid->seal collect_liquid->seal store Store in Designated Secure & Ventilated Area seal->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs pickup Arrange for Professional Waste Pickup and Disposal contact_ehs->pickup end End: Compliant Disposal pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safe Handling and Disposal of Oxychelerythrine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Hazard Classification and Precautionary Measures

Based on the toxicological profiles of related benzophenanthridine alkaloids, Oxychelerythrine should be treated as a substance with the potential for cytotoxicity, skin and eye irritation, and possible allergic reactions. The following table summarizes the likely hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningHarmful if swallowed.
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.
Serious Eye Damage/IrritationCategory 2AWarningCauses serious eye irritation.
Respiratory or Skin SensitizationCategory 1WarningMay cause an allergic skin reaction.
Specific Target Organ ToxicityCategory 3WarningMay cause respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial to minimize exposure risk when working with this compound. The following procedures outline the necessary steps for safe handling, from preparation to post-experiment cleanup.

Pre-Handling Preparations
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any aerosols or dust.

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit appropriate for cytotoxic compounds are readily accessible.

  • Personnel Training: All personnel must be trained on the potential hazards of this compound and the specific procedures outlined in this guide.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the compound. The following table details the required PPE for handling this compound.

Body PartRequired PPESpecifications
Hands Double GlovingInner: Nitrile gloves. Outer: Chemically resistant gloves (e.g., thicker nitrile or neoprene).
Body Disposable GownSolid-front, back-closing, long-sleeved gown made of a low-permeability fabric.
Eyes Safety Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers additional protection.
Respiratory Respirator (if applicable)An N95 or higher-rated respirator is required if there is a risk of inhaling dust or aerosols.
Handling the Compound
  • Weighing: Weigh solid this compound in a ventilated balance enclosure or a fume hood to prevent the dispersion of fine particles.

  • Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Transport: When moving the compound or its solutions within the laboratory, use sealed, shatter-resistant secondary containers.

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces in the designated handling area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).

  • PPE Removal: Remove PPE in a manner that avoids self-contamination, disposing of it immediately into a designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection

All waste generated from handling this compound must be treated as hazardous chemical waste.

Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant containerIncludes contaminated gloves, gowns, bench paper, and other disposable materials.
Liquid Waste Labeled, sealed, and leak-proof containerIncludes unused solutions and solvent rinses. Do not pour down the drain.
Sharps Labeled, puncture-proof sharps containerIncludes contaminated needles, syringes, and Pasteur pipettes.
Glassware Designated container for contaminated glasswareReusable glassware should be decontaminated before washing.
Decontamination of Reusable Equipment
  • Glassware: Immerse in a deactivating solution, then wash thoroughly.

  • Non-disposable Equipment: Wipe down with a deactivating solution.

Visualizing Safe Handling Workflows

The following diagrams illustrate the key processes for safely handling this compound, providing a clear visual guide for laboratory personnel.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area check_emergency 2. Verify Emergency Equipment prep_area->check_emergency don_ppe 3. Don Appropriate PPE check_emergency->don_ppe weigh 4. Weigh in Containment don_ppe->weigh dissolve 5. Prepare Solutions weigh->dissolve transport 6. Transport in Secondary Containers dissolve->transport decontaminate 7. Decontaminate Work Area transport->decontaminate dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE dispose_waste->doff_ppe wash_hands 10. Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

PPESelectionProcess cluster_risk Risk Assessment cluster_ppe PPE Selection assess_task Assess Task-Specific Risks is_aerosol Potential for Aerosol/Dust Generation? assess_task->is_aerosol base_ppe Base PPE: - Double Gloves - Disposable Gown - Safety Goggles is_aerosol->base_ppe No add_respirator Add N95 Respirator is_aerosol->add_respirator Yes add_face_shield Consider Face Shield base_ppe->add_face_shield add_respirator->base_ppe

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Oxychelerythrine
Reactant of Route 2
Oxychelerythrine

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